d-Tartaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
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DSSTOX Substance ID |
DTXSID4043775, DTXSID5046986 | |
| Record name | d-Tartaric acid | |
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| Record name | dl-Tartaric acid | |
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Molecular Weight |
150.09 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | DL-Tartaric acid | |
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| Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
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Solubility |
1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
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| Record name | TARTARIC ACID | |
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Density |
Relative density (water = 1): 1.79 | |
| Record name | TARTARIC ACID | |
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CAS No. |
133-37-9, 147-71-7 | |
| Record name | dl-Tartaric acid | |
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| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |
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| Record name | (-)-tartaric acid | |
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| Record name | (±)-tartaric acid | |
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| Record name | TARTARIC ACID, D- | |
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Melting Point |
169 - 170 °C, 206 °C | |
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Isomeric Forms and Advanced Stereochemical Characterization of Tartaric Acid
Elucidation of Tartaric Acid Stereoisomers
Tartaric acid exists in three primary stereoisomeric forms: two enantiomers that are optically active, and an achiral diastereomer. vedantu.com These forms arise from the two chiral centers present in the molecule.
Dextrorotatory [(+)-Tartaric Acid or L-Tartaric Acid] and Levorotatory [(-)-Tartaric Acid or d-Tartaric Acid] Enantiomers
This compound, also referred to as D-(-)-Tartaric acid, is the levorotatory enantiomer of tartaric acid. chemicalbook.comnih.gov Its mirror image, L-(+)-Tartaric acid (or L-Tartaric acid), is dextrorotatory. atamankimya.comnih.gov These two compounds are non-superimposable mirror images of each other, a characteristic defining them as enantiomers. chemcess.commasterorganicchemistry.com While L-(+)-Tartaric acid is the naturally occurring form, predominantly found in grapes and other fruits, D-(-)-Tartaric acid can be artificially synthesized. atamankimya.comchemicalbook.comwikipedia.org
In modern chemical nomenclature, L-(+)-Tartaric acid is designated as (2R,3R)-tartaric acid, reflecting its absolute configuration. Conversely, D-(-)-Tartaric acid corresponds to the (2S,3S)-tartaric acid configuration. wikipedia.org The older prefixes "dextro" (d-) and "levo" (l-) or the symbols "(+)" and "(-)" indicate the direction of rotation of plane-polarized light, with "(+)" denoting clockwise rotation and "(-)" denoting counter-clockwise rotation. masterorganicchemistry.comatamankimya.combritannica.com Enantiomers of tartaric acid exhibit identical physical properties, such as melting point, except for their opposite effects on plane-polarized light. chemcess.commasterorganicchemistry.com
The specific rotation, [α]D, for optically pure L-(+)-Tartaric acid is approximately +12°, while for D-(-)-Tartaric acid, it is -12°. masterorganicchemistry.comlibretexts.org
Table 1: Physical Properties of Tartaric Acid Enantiomers
| Isomer | Common Name (Obsolete) | Modern Nomenclature | Optical Activity | Melting Point (°C) | Specific Rotation ([α]D) |
| L-(+)-Tartaric Acid | This compound | (2R,3R)-Tartaric acid | Dextrorotatory | 170-172 chemicalbook.comatamanchemicals.com | +12° masterorganicchemistry.comlibretexts.org |
| D-(-)-Tartaric Acid | l-Tartaric acid | (2S,3S)-Tartaric acid | Levorotatory | 172-174 chemicalbook.com | -12° masterorganicchemistry.comlibretexts.org |
Racemic Tartaric Acid (DL-Tartaric Acid) Composition and Optical Inactivity
Racemic tartaric acid, also known as DL-Tartaric acid or racemic acid, is an equimolar (1:1) mixture of the D-(-)-Tartaric acid and L-(+)-Tartaric acid enantiomers. chemcess.commasterorganicchemistry.comdoubtnut.comwikipedia.orgbritannica.comchemicalbook.com This mixture is optically inactive because the dextrorotatory effect of L-(+)-Tartaric acid is precisely canceled by the levorotatory effect of D-(-)-Tartaric acid. masterorganicchemistry.comdoubtnut.combritannica.comvedantu.com This phenomenon is referred to as external compensation. doubtnut.comvedantu.com Unlike L-(+)-Tartaric acid, racemic tartaric acid does not occur naturally in grape juice. wikipedia.org The historical resolution of racemic tartaric acid into its individual enantiomers by Louis Pasteur in 1848 was a pivotal moment in the understanding of chemical chirality. masterorganicchemistry.comlibretexts.orgwikipedia.org
Table 2: Key Characteristics of Meso- and Racemic Tartaric Acid
| Isomer | Composition | Optical Activity | Reason for Inactivity | Melting Point (°C) |
| Meso-Tartaric Acid | Single compound with internal symmetry | Optically inactive | Internal compensation | 165-166 (anhydrous) vedantu.comchemicalbook.com |
| Racemic Tartaric Acid | 1:1 mixture of L-(+)- and D-(-)-enantiomers | Optically inactive | External compensation | 206 atamanchemicals.com |
Spectroscopic and Diffraction-Based Structural Analysis
Advanced analytical techniques are crucial for precisely characterizing the solid-state conformation and crystal structures of tartaric acid isomers, including this compound.
X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Refinement
For instance, a study determined the exact crystal structures of L-(+)-tartaric, D-(-)-tartaric, and monohydrate racemic (MDL-) tartaric acid at room temperature. The refinement yielded low R-factors of 2.80%, 2.82%, and 4.73% for L-tartaric, D-tartaric, and MDL-tartaric acid, respectively, indicating high accuracy in the determined structures. ccsenet.orgresearchgate.net These studies are vital for understanding how the stereochemistry of this compound influences its packing in the solid state and its interactions within the crystal lattice.
Neutron Diffraction for Atomic Position Refinement
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less sensitive to lighter atoms like hydrogen due to their fewer electrons. Neutron diffraction, however, provides a complementary approach. Neutrons interact with the nuclei of atoms, allowing for the precise localization of hydrogen atoms, which are critical for understanding hydrogen bonding networks. thieme-connect.deias.ac.inlter.network
Neutron diffraction studies have been carried out on tartrate compounds, such as ammonium (B1175870) tartrate, to accurately determine the positions of hydrogen atoms and to characterize the intricate hydrogen bonding patterns that stabilize the crystal structure. ias.ac.in This level of atomic position refinement is essential for a complete understanding of the molecular and crystal structure of this compound, particularly concerning the role of its hydroxyl and carboxyl groups in forming intermolecular hydrogen bonds.
Vibrational Spectroscopy: FTIR and Raman Optical Activity for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable molecular fingerprints for this compound, reflecting its unique bond vibrations and functional groups. These techniques are instrumental in identifying the compound and analyzing its conformational preferences.
FTIR Spectroscopy: FTIR spectra of this compound typically exhibit characteristic absorption bands corresponding to its functional groups. The broad and intense absorption around 3200-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl and carboxyl groups, often broadened by extensive hydrogen bonding networks in the solid state. The strong absorption near 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups. Other notable bands include C-O stretching from the hydroxyl groups (around 1050-1150 cm⁻¹) and various C-H bending vibrations. Changes in these spectral features, particularly the O-H and C=O stretching regions, can indicate variations in hydrogen bonding patterns or conformational changes. For instance, studies have shown that the solid-state FTIR spectrum of this compound is dominated by strong intermolecular hydrogen bonds involving both hydroxyl and carboxyl groups, leading to a highly ordered crystal lattice.
Raman Optical Activity (ROA): Raman Optical Activity (ROA) is a powerful chiroptical technique that provides stereochemical information by measuring the difference in Raman scattering intensity for left and right circularly polarized incident light. For chiral molecules like this compound, ROA spectra are highly sensitive to molecular conformation and absolute configuration. Unlike conventional Raman spectroscopy, which provides information on vibrational modes, ROA offers additional insights into the three-dimensional arrangement of atoms, making it particularly useful for conformational analysis in solution.
Table 1: Representative Vibrational Frequencies for this compound (Solid State)
| Functional Group | Vibration Type | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (hydroxyl/carboxyl) | Stretching | 3200-3500 (broad) | 3000-3100 |
| C=O (carboxyl) | Stretching | 1700-1750 | 1700-1750 |
| C-O (hydroxyl) | Stretching | 1050-1150 | 1000-1100 |
| C-H | Bending | 1350-1450 | 1350-1450 |
| O-H (carboxyl) | Bending | 900-950 | 900-950 |
Note: Frequencies are approximate and can vary slightly depending on the sample state (solid/solution) and specific experimental conditions. This table is designed for interactive exploration of vibrational modes.
Conformational Analysis and Molecular Dynamics
Conformational analysis of this compound is complex due to the presence of multiple rotatable bonds (C-C and C-O) and the potential for extensive intra- and intermolecular hydrogen bonding. Molecular dynamics simulations and quantum chemical calculations are crucial for exploring its conformational landscape and understanding its preferred geometries.
Theoretical Prediction of Stable Conformers via Molecular Mechanics Calculations
Molecular mechanics (MM) calculations, such as those employing force fields like MM2, MM3, or Amber, provide an efficient method for predicting the stable conformers of this compound. These methods approximate the potential energy surface based on classical mechanics principles, considering bond stretching, angle bending, torsional rotations, and non-bonded interactions.
For this compound, MM calculations typically identify several low-energy conformers, often characterized by different orientations of the hydroxyl and carboxyl groups relative to the central C-C bond. The presence of two chiral centers and the potential for intramolecular hydrogen bonds between hydroxyl and carboxyl groups, or between two hydroxyl groups, significantly influences the stability of these conformers. MM calculations can rapidly scan the conformational space by performing systematic or random conformational searches, followed by energy minimization to locate local minima on the potential energy surface. The results from MM calculations serve as valuable starting points for more computationally intensive quantum mechanical methods.
Ab Initio and Density Functional Theory (DFT) for Conformational Landscapes and Energy Minima
Ab initio methods (e.g., Hartree-Fock, MP2) and Density Functional Theory (DFT) are quantum mechanical approaches that provide a more accurate description of the electronic structure and energetics of molecular systems compared to molecular mechanics. These methods are indispensable for a detailed exploration of this compound's conformational landscape and for precisely determining the energy minima corresponding to stable conformers.
DFT calculations, often utilizing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ), are widely employed for this compound. These studies typically involve:
Conformational Search: Starting from conformers identified by MM or systematic rotations, full geometry optimizations are performed to locate true energy minima.
Relative Energies: The relative energies of different conformers are calculated, providing insights into their thermodynamic stability.
Transition States: DFT can also be used to locate transition states between conformers, elucidating the pathways and energy barriers for conformational interconversion.
Numerous studies have identified several stable conformers for this compound in the gas phase, often characterized by different arrangements of the carboxylic acid and hydroxyl groups, stabilized by intramolecular hydrogen bonding. For example, a common low-energy conformer features a strong intramolecular hydrogen bond between one carboxyl group and an adjacent hydroxyl group, forming a pseudo-six-membered ring. Other conformers may involve hydrogen bonding between the two hydroxyl groups or between the two carboxyl groups. The most stable conformers often exhibit a gauche arrangement around the central C2-C3 bond.
Table 3: Relative Energies of Predicted this compound Conformers (Gas Phase, DFT B3LYP/6-31G(d,p))
| Conformer ID | Description (Key Hydrogen Bonds) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| I | COOH...OH, OH...OH | 0.0 | 2.5 |
| II | COOH...OH | 2.1 | 3.1 |
| III | No strong intramolecular H-bonds | 4.8 | 1.8 |
| IV | COOH...COOH | 7.5 | 4.2 |
Note: Data are illustrative based on common findings and can vary significantly with the chosen functional, basis set, and solvent model. This table is designed for interactive exploration of conformational energetics.
Investigations into Molecular Geometry Parameters and Electronic Structure (HOMO-LUMO, MEPs)
Beyond conformational energies, quantum chemical calculations provide detailed insights into the molecular geometry parameters and electronic structure of this compound.
Molecular Geometry Parameters: DFT calculations yield optimized bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters are crucial for understanding the precise three-dimensional arrangement of atoms. For this compound, specific attention is paid to:
C-O and O-H bond lengths: Reflecting the nature of hydroxyl and carboxyl groups and their involvement in hydrogen bonding.
Dihedral angles: Especially those around the C-C and C-O bonds, which define the different conformers. For instance, the O-C-C-O dihedral angles are critical in characterizing the gauche or anti orientations of the hydroxyl groups.
Electronic Structure (HOMO-LUMO, MEPs): Quantum chemical calculations also provide critical information about the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps.
HOMO-LUMO Analysis: The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a measure of molecular stability and reactivity. For this compound, the HOMO is typically localized on the oxygen atoms of the hydroxyl and carboxyl groups, reflecting their lone pair electrons. The LUMO is often associated with the π* orbitals of the carbonyl groups. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps: MEP maps are graphical representations that illustrate the charge distribution and potential electrophilic and nucleophilic sites on a molecule's surface. Red regions indicate areas of high electron density (negative potential, nucleophilic sites), while blue regions indicate areas of low electron density (positive potential, electrophilic sites). For this compound, MEP maps clearly show negative potential regions around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to interact with electrophiles or form hydrogen bonds. Positive potential regions are typically found around the acidic protons of the carboxyl and hydroxyl groups, highlighting their ability to act as hydrogen bond donors. These maps are invaluable for predicting intermolecular interactions, such as those involved in crystal packing or enzyme-substrate binding.
Table 4: Representative Electronic Structure Parameters for a Stable this compound Conformer (Gas Phase, DFT B3LYP/6-31G(d,p))
| Parameter | Value (eV) | Description |
| E_HOMO | -8.5 to -9.0 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -0.5 to 0.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.0 to 9.0 | Energy difference between HOMO and LUMO |
Note: Values are illustrative and depend on the specific conformer, functional, and basis set used. This table is designed for interactive exploration of electronic properties.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 875 |
| Tartaric acid | 875 |
| meso-Tartaric acid | 643905 |
References: Smith, B. C. (2011). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. (General reference for FTIR interpretation, specific details for tartaric acid would come from research papers) Nafie, L. A. (2008). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (General reference for ROA, specific applications to tartaric acid are found in research literature) Polavarapu, P. L. (2010). Raman Optical Activity. In Handbook of Vibrational Spectroscopy. John Wiley & Sons. (General reference for ROA, specific applications to tartaric acid are found in research literature) Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for NMR interpretation, specific details for tartaric acid would come from research papers) Lipták, D., Varga, Z., & Pál, G. (2010). Protonation equilibria and conformational analysis of tartaric acid in aqueous solution. Journal of Molecular Structure: THEOCHEM, 952(1-3), 11-18. Allinger, N. L., Yuh, Y. H., & Lii, J. H. (1989). Molecular mechanics. The MM3 force field for hydrocarbons. Journal of the American Chemical Society, 111(23), 8551-8566. (General reference for MM, specific applications to tartaric acid are found in research literature) Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16 Rev. C.01. Gaussian Inc. (General reference for computational chemistry software, specific applications to tartaric acid are found in research literature) Csonka, G. I., & Csizmadia, I. G. (2001). Conformational analysis of tartaric acid and its derivatives. Journal of Molecular Structure: THEOCHEM, 544(1-3), 193-207. Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (General reference for DFT and electronic structure, specific applications to tartaric acid are found in research literature) Politzer, P., & Murray, J. S. (2002). Molecular electrostatic potentials and chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. (General reference for MEPs, specific applications to tartaric acid are found in research literature)this compound, a naturally occurring dihydroxy dicarboxylic acid, stands as a pivotal molecule in the realm of organic chemistry, particularly celebrated for its distinct stereochemical properties. As the dextrorotatory enantiomer of tartaric acid, its unique configuration is central to its diverse applications and its role as a chiral building block. The precise characterization of this compound's structure, conformation, and electronic properties is crucial for understanding its behavior in various environments, from biological systems to industrial processes. Advanced spectroscopic techniques and computational methodologies offer profound insights into its molecular intricacies, enabling detailed fingerprinting, conformational analysis, and the elucidation of its solution-state and gas-phase characteristics.
Vibrational Spectroscopy: FTIR and Raman Optical Activity for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable molecular fingerprints for this compound, reflecting its unique bond vibrations and functional groups. These techniques are instrumental in identifying the compound and analyzing its conformational preferences.
FTIR Spectroscopy: FTIR spectra of this compound typically exhibit characteristic absorption bands corresponding to its functional groups. The broad and intense absorption around 3200-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl and carboxyl groups, often broadened by extensive hydrogen bonding networks in the solid state. The strong absorption near 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups. Other notable bands include C-O stretching from the hydroxyl groups (around 1050-1150 cm⁻¹) and various C-H bending vibrations. Changes in these spectral features, particularly the O-H and C=O stretching regions, can indicate variations in hydrogen bonding patterns or conformational changes. For instance, studies have shown that the solid-state FTIR spectrum of this compound is dominated by strong intermolecular hydrogen bonds involving both hydroxyl and carboxyl groups, leading to a highly ordered crystal lattice.
Raman Optical Activity (ROA): Raman Optical Activity (ROA) is a powerful chiroptical technique that provides stereochemical information by measuring the difference in Raman scattering intensity for left and right circularly polarized incident light. For chiral molecules like this compound, ROA spectra are highly sensitive to molecular conformation and absolute configuration. Unlike conventional Raman spectroscopy, which provides information on vibrational modes, ROA offers additional insights into the three-dimensional arrangement of atoms, making it particularly useful for conformational analysis in solution.
Table 1: Representative Vibrational Frequencies for this compound (Solid State)
| Functional Group | Vibration Type | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (hydroxyl/carboxyl) | Stretching | 3200-3500 (broad) | 3000-3100 |
| C=O (carboxyl) | Stretching | 1700-1750 | 1700-1750 |
| C-O (hydroxyl) | Stretching | 1050-1150 | 1000-1100 |
| C-H | Bending | 1350-1450 | 1350-1450 |
| O-H (carboxyl) | Bending | 900-950 | 900-950 |
Note: Frequencies are approximate and can vary slightly depending on the sample state (solid/solution) and specific experimental conditions. This table is designed for interactive exploration of vibrational modes.
Conformational Analysis and Molecular Dynamics
Conformational analysis of this compound is complex due to the presence of multiple rotatable bonds (C-C and C-O) and the potential for extensive intra- and intermolecular hydrogen bonding. Molecular dynamics simulations and quantum chemical calculations are crucial for exploring its conformational landscape and understanding its preferred geometries.
Theoretical Prediction of Stable Conformers via Molecular Mechanics Calculations
Molecular mechanics (MM) calculations, such as those employing force fields like MM2, MM3, or Amber, provide an efficient method for predicting the stable conformers of this compound. These methods approximate the potential energy surface based on classical mechanics principles, considering bond stretching, angle bending, torsional rotations, and non-bonded interactions.
For this compound, MM calculations typically identify several low-energy conformers, often characterized by different orientations of the hydroxyl and carboxyl groups relative to the central C-C bond. The presence of two chiral centers and the potential for intramolecular hydrogen bonds between hydroxyl and carboxyl groups, or between two hydroxyl groups, significantly influences the stability of these conformers. MM calculations can rapidly scan the conformational space by performing systematic or random conformational searches, followed by energy minimization to locate local minima on the potential energy surface. The results from MM calculations serve as valuable starting points for more computationally intensive quantum mechanical methods.
Ab Initio and Density Functional Theory (DFT) for Conformational Landscapes and Energy Minima
Ab initio methods (e.g., Hartree-Fock, MP2) and Density Functional Theory (DFT) are quantum mechanical approaches that provide a more accurate description of the electronic structure and energetics of molecular systems compared to molecular mechanics. These methods are indispensable for a detailed exploration of this compound's conformational landscape and for precisely determining the energy minima corresponding to stable conformers.
DFT calculations, often utilizing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ), are widely employed for this compound. These studies typically involve:
Conformational Search: Starting from conformers identified by MM or systematic rotations, full geometry optimizations are performed to locate true energy minima.
Relative Energies: The relative energies of different conformers are calculated, providing insights into their thermodynamic stability.
Transition States: DFT can also be used to locate transition states between conformers, elucidating the pathways and energy barriers for conformational interconversion.
Numerous studies have identified several stable conformers for this compound in the gas phase, often characterized by different arrangements of the carboxylic acid and hydroxyl groups, stabilized by intramolecular hydrogen bonding. For example, a common low-energy conformer features a strong intramolecular hydrogen bond between one carboxyl group and an adjacent hydroxyl group, forming a pseudo-six-membered ring. Other conformers may involve hydrogen bonding between the two hydroxyl groups or between the two carboxyl groups. The most stable conformers often exhibit a gauche arrangement around the central C2-C3 bond.
Table 3: Relative Energies of Predicted this compound Conformers (Gas Phase, DFT B3LYP/6-31G(d,p))
| Conformer ID | Description (Key Hydrogen Bonds) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| I | COOH...OH, OH...OH | 0.0 | 2.5 |
| II | COOH...OH | 2.1 | 3.1 |
| III | No strong intramolecular H-bonds | 4.8 | 1.8 |
| IV | COOH...COOH | 7.5 | 4.2 |
Note: Data are illustrative based on common findings and can vary significantly with the chosen functional, basis set, and solvent model. This table is designed for interactive exploration of conformational energetics.
Investigations into Molecular Geometry Parameters and Electronic Structure (HOMO-LUMO, MEPs)
Beyond conformational energies, quantum chemical calculations provide detailed insights into the molecular geometry parameters and electronic structure of this compound.
Molecular Geometry Parameters: DFT calculations yield optimized bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters are crucial for understanding the precise three-dimensional arrangement of atoms. For this compound, specific attention is paid to:
C-O and O-H bond lengths: Reflecting the nature of hydroxyl and carboxyl groups and their involvement in hydrogen bonding.
Dihedral angles: Especially those around the C-C and C-O bonds, which define the different conformers. For instance, the O-C-C-O dihedral angles are critical in characterizing the gauche or anti orientations of the hydroxyl groups.
Electronic Structure (HOMO-LUMO, MEPs): Quantum chemical calculations also provide critical information about the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps.
HOMO-LUMO Analysis: The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a measure of molecular stability and reactivity. For this compound, the HOMO is typically localized on the oxygen atoms of the hydroxyl and carboxyl groups, reflecting their lone pair electrons. The LUMO is often associated with the π* orbitals of the carbonyl groups. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps: MEP maps are graphical representations that illustrate the charge distribution and potential electrophilic and nucleophilic sites on a molecule's surface. Red regions indicate areas of high electron density (negative potential, nucleophilic sites), while blue regions indicate areas of low electron density (positive potential, electrophilic sites). For this compound, MEP maps clearly show negative potential regions around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to interact with electrophiles or form hydrogen bonds. Positive potential regions are typically found around the acidic protons of the carboxyl and hydroxyl groups, highlighting their ability to act as hydrogen bond donors. These maps are invaluable for predicting intermolecular interactions, such as those involved in crystal packing or enzyme-substrate binding.
Table 4: Representative Electronic Structure Parameters for a Stable this compound Conformer (Gas Phase, DFT B3LYP/6-31G(d,p))
| Parameter | Value (eV) | Description |
| E_HOMO | -8.5 to -9.0 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -0.5 to 0.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.0 to 9.0 | Energy difference between HOMO and LUMO |
Note: Values are illustrative and depend on the specific conformer, functional, and basis set used. This table is designed for interactive exploration of electronic properties.
Advanced Methodologies for the Synthesis and Production of D Tartaric Acid
Chemical Synthesis Pathways and Optimization
Chemical synthesis routes for d-Tartaric acid often involve the oxidation and transformation of readily available precursors, with ongoing efforts to optimize these pathways for efficiency and selectivity.
A significant chemical pathway for tartaric acid synthesis begins with the oxidation of aromatic precursors, such as benzene (B151609). Benzene can be oxidized using oxygen to yield maleic acid and fumaric acid as intermediates chemicalbook.com. These dicarboxylic acids are then subjected to further oxidation, typically with hydrogen peroxide, to produce L-tartaric acid and this compound chemicalbook.com. Maleic anhydride (B1165640), a key precursor in this route, is industrially produced through the catalytic oxidation of benzene or n-butane researchgate.netscribd.com.
Another established chemical synthesis method utilizes maleic acid or maleic anhydride as the starting material. The process involves a hydroxyl chlorination reaction on the double bond of maleic acid (or its anhydride), which is activated by the presence of carbonates chemicalbook.com. Following this, a hydrolysis reaction under acidic conditions yields the target tartaric acid chemicalbook.com. Specific activators, such as sodium carbonate, potassium carbonate, or ammonium (B1175870) carbonate, are employed, with the pH of the solution controlled within a range of 5-6 during the chlorine introduction for hydroxyl chlorination chemicalbook.com. Subsequently, the hydrolysis reaction proceeds under acidic conditions, typically at a pH of 2-5 chemicalbook.com.
Direct oxidation and epoxidation-hydrolysis routes are crucial for synthesizing racemic tartaric acid precursors, which can then be resolved into their enantiomers. Maleic acid or maleic anhydride can be epoxidized with concentrated hydrogen peroxide in the presence of catalysts like alkali tungstate (B81510) or molybdate (B1676688) researchgate.netgoogle.com. This reaction forms epoxysuccinic acid as an intermediate, which is subsequently hydrolyzed to yield racemic tartaric acid researchgate.netgoogle.com.
A typical three-step industrial process using maleic anhydride involves:
Hydrolysis of maleic anhydride to maleic acid researchgate.net.
Epoxidation of maleic acid with 30% H₂O₂ at 70 °C, catalyzed by Na₂WO₄ researchgate.net.
Hydrolysis of the resulting epoxysuccinic acid to DL-tartaric acid using H₂SO₄ at 100 °C, followed by removal of H₂SO₄ with Ca(OH)₂ researchgate.net.
Research findings indicate that the yield of tartaric acid from the oxidation of furfuraldehyde is approximately 45% sciencemadness.org. Chlorate oxidation of fumaric and maleic acids in aqueous solution, in the presence of osmium tetroxide, has been reported to achieve theoretical yields of 97% for racemic and meso-tartaric acids, respectively sciencemadness.org. When maleic acid is hydroxylated using hydrogen peroxide with osmium tetroxide as a catalyst in tert-butanol (B103910) solutions, yields of 30.3% meso-tartaric acid and 48.3% racemic acid from fumaric acid have been observed sciencemadness.org. The yield of tartaric acid can be significantly influenced by the catalyst concentration, with rapid increases observed up to 0.4% tungstic oxide based on maleic anhydride, beyond which further additions have negligible effect scribd.com.
Table 1: Research Findings on Chemical Synthesis Yields of Tartaric Acid
| Precursor | Oxidation Agent / Catalyst | Product (Isomer) | Reported Yield (%) | Reference |
| Furfuraldehyde | Oxidation | Tartaric acid | ~45 | sciencemadness.org |
| Fumaric acid | Chlorate oxidation / OsO₄ | Racemic tartaric acid | 97 (theoretical) | sciencemadness.org |
| Maleic acid | Chlorate oxidation / OsO₄ | Meso-tartaric acid | 97 (theoretical) | sciencemadness.org |
| Fumaric acid | H₂O₂ / OsO₄ (in tert-butanol) | Racemic acid | 48.3 | sciencemadness.org |
| Maleic acid | H₂O₂ / OsO₄ (in tert-butanol) | Meso-tartaric acid | 30.3 | sciencemadness.org |
| Maleic anhydride | H₂O₂ / Tungstic oxide | Tartaric acid | Varies with catalyst concentration (up to 0.4% optimal) | scribd.com |
Biocatalytic and Biotechnological Production Approaches
Biocatalytic and biotechnological methods offer environmentally favorable routes for this compound production, often achieving high enantioselectivity.
Enantioselective hydrolysis of cis-epoxysuccinic acid (CES) is a prominent biocatalytic route for this compound. cis-Epoxysuccinate hydrolases (CESHs) are epoxide hydrolase enzymes that catalyze the asymmetric hydrolysis of CES to produce enantiomeric tartrate mdpi.comnih.govvirginia.edu. This enzymatic activity has been successfully utilized for industrial tartaric acid production for decades mdpi.com. CESHs are noted for their ability to catalyze the reaction under mild conditions without the need for cofactors, making them attractive biocatalysts . The hydrolysis of CES using purified CESHs typically results in products with very high enantiomeric purity, often with enantiomeric excess (EE) values approaching 100% mdpi.com. Specifically, CESH[D] enzymes are known to produce exclusively enantiomerically pure d(-)-tartaric acid virginia.edu. Bacteria exhibiting CESH activity were first identified in the 1970s, pioneering the application of epoxide hydrolases for tartaric acid synthesis mdpi.com.
Microbial fermentation and biotransformation systems represent significant biotechnological avenues for this compound production. In fermentation, microorganisms utilize carbon sources such as amino acids, glycerol, or glucose to produce tartaric acid chemicalbook.com. For instance, glucose can be oxidized by microorganisms to form 5-keto-D-gluconic acid (5-KGA), which is subsequently converted into tartaric acid through the catalysis of ammonium metavanadate chemicalbook.com.
Biotransformation systems leverage specific microbial enzymes for the conversion of precursors. The microbial conversion of cis-epoxysuccinic acid to this compound has been achieved through the catalytic action of microorganisms from genera such as Achromobacter and Alcaligenes, which produce the enzyme d-tartrate epoxidase google.com. Historically, this compound was primarily obtained as a by-product of wine production (crude tartar) google.com. However, modern biotransformation methods offer a more controlled and potentially more economical and environmentally friendly approach oup.com. Bacterial strains like Pseudomonas putida and Alcaligenes sp. have been reported for their capacity to biotransform cis-epoxysuccinic acid into d(-)-tartaric acid oup.com. These processes can simplify production by requiring fewer reaction steps and offering environmental benefits oup.com.
Table 2: Key Characteristics of Biocatalytic Production of this compound
| Method / Enzyme | Substrate | Product (Isomer) | Enantiomeric Purity (EE) | Microorganism (if applicable) | Reference |
| CESH Hydrolysis | cis-Epoxysuccinic acid | d(-)-Tartaric acid | Near 100% | Various bacteria (e.g., Bordetella sp. BK-52, Pseudomonas putida, Alcaligenes sp.) | mdpi.comvirginia.eduoup.com |
| Fermentation | Glucose | Tartaric acid | Not specified | Microorganisms | chemicalbook.com |
Enzyme Kinetics and Mechanism Studies of Relevant Biocatalysts
Understanding the enzyme kinetics and catalytic mechanisms of biocatalysts is crucial for optimizing the production of this compound.
cis-Epoxysuccinate Hydrolase (CESH) CESHs are unique epoxide hydrolases that catalyze the highly enantioselective hydrolysis of cis-epoxysuccinate into either L-(+)-tartaric acid or d-(-)-tartaric acid. mdpi.com These enzymes are particularly notable because their substrate is a small, mirror-symmetric, and highly hydrophilic molecule, and their products consistently exhibit very high enantiomeric purity, approaching 100% enantiomeric excess. mdpi.combiocrick.comnih.gov Recent research has significantly advanced the understanding of CESH catalytic mechanisms. Structural studies, including crystal structure determination and mutagenesis analysis, have revealed the involvement of a zinc ion and specific essential residues that are critical for the stereoselective mechanism of the catalytic reaction. biocrick.com
CESH activity can be induced, with the highest enzyme activity observed when d-(-)-tartaric acid is used as an inducer, followed by cis-epoxysuccinic acid. oup.com Certain CESHs, such as a novel CESH[L] produced by Klebsiella sp. BK-58, have demonstrated good thermal and pH stability, making them promising biocatalysts for industrial applications. mdpi.com
Other Relevant Enzymes Beyond CESH, other enzymes play roles in tartaric acid metabolism. Certain bacteria of the genus Pseudomonas possess inducible stereospecific dehydrases that metabolize tartaric acids. These dehydrases convert their specific isomeric substrates to oxaloacetic acid, which can then be further converted to pyruvic acid. psu.edu For example, the dissimilation of this compound by Aerobacter aerogenes and fluorescent pseudomonads is known to proceed via oxaloacetate and pyruvate. psu.edu
In the context of L-tartaric acid biosynthesis, an aldo-keto reductase (Vv2KGR) identified in Vitis vinifera exhibits 2-keto-L-gulonic acid reductase activity. This enzyme is involved in the biosynthesis of L-tartaric acid from ascorbic acid. Vv2KGR efficiently reduces 2-keto-L-gulonic acid to L-idonic acid, preferentially utilizing NADPH as a coenzyme. nih.gov While this enzyme is primarily associated with L-tartaric acid, its kinetic and structural characterization provides insights into the broader enzymatic landscape of tartaric acid pathways. Vv2KGR also demonstrates broad substrate specificity, showing activity towards glyoxylate, pyruvate, and hydroxypyruvate, with the highest catalytic efficiency observed for glyoxylate. The crystal structure of Vv2KGR has been resolved at 1.58 Å resolution, and molecular docking studies have identified 2-keto-L-gulonate as its optimal substrate. nih.gov
Isolation and Purification Techniques for Enantiomeric Purity
Achieving high enantiomeric purity for this compound is critical for its specialized applications. Various techniques are employed for its isolation and purification, primarily focusing on chiral resolution.
Crystallization-Based Methods Crystallization remains one of the most industrially favored techniques for chiral separation. nih.gov The historical foundation of this method dates back to Louis Pasteur's pioneering work in 1849, where he manually separated left-handed and right-handed tartaric acid crystals. chemeurope.comwikipedia.org A variation involves seeding a supersaturated solution of a racemic mixture with crystals of a pure enantiomer to induce the crystallization of that specific enantiomer. chemeurope.comwikipedia.orglibretexts.org
The most common and effective crystallization-based method is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a chiral resolving agent, such as this compound or its derivatives. The resulting diastereomeric salts possess different physical properties, particularly solubility, which allows for their separation through fractional crystallization. nih.govchemeurope.comwikipedia.orglibretexts.orgacs.orglibretexts.org For instance, this compound itself can serve as a chiral resolving agent. nih.gov Research has shown that this compound derivatives like dibenzoyl tartaric acid (D-DBTA), ditoluoyl tartaric acid (D-DTTA), and Di-o-toluoyl-d-tartaric acid (D-DOTA) exhibit varying efficiencies in chiral separation. A study comparing these derivatives found D-DOTA to be the most effective chiral resolving agent, achieving approximately 10% higher enantiomeric excess compared to D-DBTA and D-DTTA. This superior performance was attributed to the larger solubility difference observed between the S/R-Fin-D-DOTA diastereomeric salts. acs.org Once the diastereomeric salts are separated, the pure enantiomer of this compound can be regenerated by removing the resolving agent, typically through deprotonation with a base. wikipedia.orglibretexts.org Other crystallization techniques include preferential crystallization, also known as entrainment. chemeurope.comucl.ac.uk
Chromatographic Techniques Chromatographic methods are widely utilized for resolving chiral compounds, especially at preparative scales. These techniques rely on high-efficiency chiral stationary phases (CSPs) or chiral selectors (CSs) to differentiate between enantiomers. nih.govucl.ac.uk Examples of chiral selectors used in these systems include hydroxypropyl-β-cyclodextrin (HP-β-CD) and (+)-diisopropyl L-tartrate. nih.gov
Ion-pair capillary electrophoresis is another advanced chromatographic technique that has been successfully applied for the direct chiral resolution of tartaric acid. This method employs an aqueous background electrolyte containing a chiral counterion, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to achieve separation. researchgate.net
Derivatization and Advanced Synthetic Applications of D Tartaric Acid
Synthesis of Chiral Esters and Amides (Tartrates and Tartramides)
The carboxylic acid and hydroxyl groups of d-tartaric acid are readily functionalized to produce a variety of chiral derivatives, including esters (tartrates) and amides (tartramides). These derivatives are not only important compounds in their own right but also serve as key intermediates in more complex synthetic sequences. acs.orgresearchgate.net
The hydroxyl groups of this compound can be acylated using acid chlorides or acid anhydrides to form O-acyl derivatives. pw.edu.pltandfonline.com The reaction to form the corresponding anhydride (B1165640) often involves the use of an acylating agent for both the O-acylation of the two hydroxyl groups and the cyclization to the anhydride. pw.edu.pl For instance, the synthesis of diacetyl-d-tartaric anhydride can be achieved by reacting anhydrous this compound with acetic anhydride in the presence of a catalyst like sulfuric acid. orgsyn.org The mixture is typically heated to facilitate the reaction, and upon cooling, the crystalline product precipitates. orgsyn.org
The general scheme for the formation of O,O'-diacyltartaric anhydride from tartaric acid using an acid chloride requires three equivalents of the acylating agent. Two moles are consumed for the O-acylation, and one mole is for the anhydride formation, producing one equivalent of the corresponding carboxylic acid as a by-product along with hydrogen chloride. pw.edu.pl
A summary of reagents used in the synthesis of O-acyl tartaric anhydrides is presented below.
| Acylating Agent | Catalyst/Conditions | Product |
| Acetic Anhydride | Sulfuric Acid, Heat | Diacetyl-d-tartaric anhydride |
| Acid Chlorides (e.g., Benzoyl Chloride) | Heat (120-170°C), No Solvent | O,O'-Diacyltartaric anhydride |
| Carboxylic Anhydrides | Heat, No Solvent | O,O'-Diacyltartaric anhydride |
Newer methods have been developed to improve the efficiency of this process. These methods may involve the in situ conversion of by-product carboxylic acid back into an acylating agent, for example, by using thionyl chloride. pw.edu.pl This approach reduces the required amount of the primary acylating agent. tandfonline.com
N-substituted tartaramides and their cyclic counterparts, tartrimides, are valuable chiral building blocks. researchgate.net Their synthesis often begins with a this compound derivative. For example, chiral amides can be synthesized by reacting diacetyl-L-tartaric acid anhydride with substituted anilines. researchgate.net Symmetrical tartaramides are typically prepared through the reaction of tartaric acid or its esters with amines. researchgate.net
A versatile strategy for creating γ-hydroxy amides involves the desymmetrization of a bis-amide derived from tartaric acid. Controlled addition of a Grignard or organolithium reagent to a bis-Weinreb amide of tartaric acid leads to a mono-keto amide, which can then be reduced to the desired γ-hydroxy amide. nih.gov
The synthesis of N,N'-dialkyltartramides can also be achieved through the thermolysis of tartaric acids with alkylamines at high temperatures without a solvent. semanticscholar.org However, this method can lead to a mixture of stereoisomers due to competing reaction pathways, including one that proceeds through a ketene (B1206846) intermediate, which results in the loss of stereochemical information at the α-carbon. semanticscholar.org
The primary methods for synthesizing various tartramides and tartrimides are outlined in the table below. researchgate.net
| Target Compound | Synthetic Method | Starting Material |
| Symmetrical Tartaramides | Reaction with amines | Tartaric acid or its esters |
| Unsymmetrical Tartaramides | Aminolysis | Tartrimides |
| O,O'-Diacyltartaramides | Aminolysis of corresponding chlorides | O,O'-Diacyltartaric acid chlorides |
| O,O'-Diacyltartaric monoamides | Reaction of anhydrides with amines | O,O'-Diacyltartaric anhydrides |
| Tartrimides | Reaction with amines | Tartaric acid |
This compound as a Chiral Pool Synthon
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org this compound is a prominent member of this pool, offering significant advantages in asymmetric synthesis. nih.govnih.gov Its use allows synthetic chemists to introduce two defined stereocenters into a target molecule, providing explicit control over the stereochemistry. nih.gov
As a chiral pool synthon, this compound provides a foundational scaffold upon which complex structures with multiple stereocenters can be built with high stereocontrol. nih.gov The inherent chirality of the tartaric acid backbone is transferred through a series of reactions to the final product. This strategy is crucial for the synthesis of bioactive molecules where specific stereoisomers are required for biological activity. nih.gov For instance, the 1,2-diol subunit, common in many biologically active molecules, can be directly incorporated into a synthetic route using a this compound-derived synthon, thereby unambiguously setting two stereocenters. nih.gov
The enantioselective synthesis of natural products is a critical area of organic chemistry, and this compound has been employed as a starting material in the total synthesis of numerous complex natural products. nih.gov Its utility stems from its ability to provide a chiral framework early in the synthetic sequence, guiding the stereochemical outcome of subsequent reactions.
Examples of natural products synthesized using tartaric acid as a chiral precursor include:
Aspergillusol B: A total synthesis of this cyclic carbonate-containing natural product was accomplished starting from d-(-)-tartaric acid, which confirmed the relative stereochemistry of the natural product. nih.gov
(-)-Rishitin: This phytoalexin was synthesized from an aldol (B89426) product derived from this compound. nih.gov
(+)-Boronolide: The synthesis of this δ-lactone-containing natural product began with diethyl-D-tartrate. nih.gov
Sphingofungin F: this compound was used as a precursor in the synthesis of a key polyhydroxylated starting material for this natural product. nih.gov
This compound is a valuable precursor for the synthesis of chiral cyclopentanoids, a structural motif found in many natural products, including prostaglandins (B1171923) and jasmonates. acs.orgacs.org For example, an asymmetric synthesis of (R)-4-hydroxy-2-cyclopenten-1-one, a privileged building block for various highly functionalized cyclopentanes, was accomplished starting from this compound. acs.org These chiral cyclopentenone synthons are powerful intermediates for accessing a variety of bioactive target molecules. acs.org Methods have been developed for producing substituted cyclopentenones from tartaric acid, which in turn have been used in the synthesis of natural products like isoterrein. nih.gov While the direct synthesis of methyl jasmonate from this compound is not prominently detailed in the provided sources, the synthesis of the core chiral cyclopentanoid ring structure from this compound demonstrates its crucial role in accessing this class of compounds. nih.govacs.org
Application in the Enantioselective Total Synthesis of Natural Products
Iminosugars (e.g., Lentiginosine (B11785389) Analogs)
Iminosugars are polyhydroxylated alkaloids that function as mimics of monosaccharides, enabling them to act as potent inhibitors of glycosidases and glycosyltransferases. Lentiginosine, a polyhydroxylated indolizidine alkaloid, is a notable iminosugar known for its glycosidase inhibitory and proapoptotic activities. This compound is a key chiral precursor for the enantioselective synthesis of lentiginosine and its analogs.
A common synthetic strategy begins with the conversion of this compound into an enantiopure pyrroline (B1223166) N-oxide building block. researchgate.net This intermediate serves as a cornerstone for establishing the required stereochemistry of the target molecule. The synthesis of (-)-lentiginosine (B1674729) has been accomplished using such a building block derived from this compound. researchgate.net A key step in this pathway involves a highly diastereoselective nucleophilic addition to the cyclic nitrone. researchgate.net This is often followed by a series of tandem reactions that efficiently construct the bicyclic core of the indolizidine alkaloid. researchgate.net
Another established method involves a 1,3-dipolar cycloaddition of a nitrone derived from a tartaric acid ester with a suitable dipolarophile. nih.gov For instance, a nitrone can be reacted with 4-benzyloxybutylmagnesium bromide to form a hydroxylamine (B1172632) intermediate, which is then converted in several steps into the target iminosugar. nih.gov The inherent chirality of the this compound starting material guides the stereochemical outcome of these critical bond-forming reactions, ensuring the synthesis of the desired enantiomer. The versatility of this approach allows for the synthesis of various structural analogs, such as hydroxy lentiginosine, by modifying the reaction sequence. nih.gov
| Intermediate Type | Key Reaction | Precursor | Target Moiety |
| Pyrroline N-oxide | Nucleophilic Addition | This compound | (-)-Lentiginosine |
| Cyclic Nitrone | 1,3-Dipolar Cycloaddition | This compound Ester | Indolizidine Core |
| Spirocyclopropane | Thermal Rearrangement | Tartaric Acid Derivative | Polyhydroxylated Indolizine |
This table summarizes key intermediates and reactions in the synthesis of lentiginosine analogs starting from this compound.
Bis-α-Amino Acids and Their Polyfunctionalized Derivatives
Bis-α-amino acids, which contain two α-amino acid units within a single molecule, are important components in the design of peptides, peptidomimetics, and complex ligands. The stereochemically defined four-carbon backbone of this compound makes it an ideal template for the synthesis of vicinal diamino compounds, which form the core of C2-symmetric bis-α-amino acids like 2,3-diaminosuccinic acid.
The synthetic challenge lies in the stereospecific replacement of the two hydroxyl groups at the C2 and C3 positions with amino functionalities. A robust method to achieve this transformation with retention of the (R,R) configuration involves a double nucleophilic substitution on a suitably activated tartrate derivative. The process typically begins with the protection of the carboxylic acid groups of this compound, for example, as esters. The resulting diethyl or dimethyl tartrate derivative's diol functionality can then be activated.
One effective method for this activation is the conversion of the diol into a cyclic sulfate (B86663). This cyclic intermediate can then undergo a regioselective ring-opening with an azide (B81097) nucleophile, followed by a second substitution to introduce the second azide group, ultimately yielding a 2,3-diazido derivative. Subsequent reduction of the diazide, for instance through catalytic hydrogenation, affords the desired (2R,3R)-2,3-diaminosuccinate derivative. This diamine serves as the direct precursor to the bis-α-amino acid after deprotection of the ester groups. The stereochemistry of the final product is directly controlled by the configuration of the starting this compound.
Key transformation steps:
Esterification: Protection of the C1 and C4 carboxylic acids of this compound.
Activation of Diol: Conversion of the C2 and C3 hydroxyls into good leaving groups (e.g., via a cyclic sulfate or bis-mesylates).
Stereospecific Azide Introduction: SN2 reaction with an azide source to form a 2,3-diazido intermediate.
Reduction: Conversion of the diazide to the corresponding diamine.
Deprotection: Hydrolysis of the ester groups to yield the final bis-α-amino acid.
This controlled sequence ensures that the vicinal amino groups are installed with the same relative and absolute stereochemistry as the hydroxyl groups in the parent this compound.
Development of Optically Active Phosphonates and Related Chiral Intermediates
While this compound is not commonly used as a direct carbon backbone for phosphonate (B1237965) intermediates, it plays a critical role in the development of optically active phosphonates by acting as a powerful chiral auxiliary or ligand. Its derivatives are instrumental in directing the stereochemical outcome of reactions that form C-chiral phosphonates.
One significant application is in the stereoselective reduction of α-ketophosphonates. A chiral reducing agent prepared from sodium borohydride (B1222165) and (R,R)-d-tartaric acid can reduce α-ketophosphonates to yield (S)-α-hydroxyphosphonates with a predictable stereochemical outcome. researchgate.net The tartaric acid component forms a chiral complex with the borohydride, which then delivers a hydride to the prochiral ketone in a highly facial-selective manner. The absolute configuration of the resulting α-hydroxyphosphonate is directly dependent on the configuration of the tartaric acid used. researchgate.net
Furthermore, esters of this compound, such as diethyl tartrate (DET), are fundamental components in asymmetric catalysis. wikipedia.org In the renowned Sharpless asymmetric epoxidation, L-(+)-diethyl tartrate is used in combination with titanium(IV) isopropoxide to form a chiral catalyst that directs the enantioselective epoxidation of allylic alcohols. wikipedia.org This principle of forming a chiral catalyst can be extended to other transformations. Tartrate-derived ligands can be employed to create chiral Lewis acid complexes that catalyze the enantioselective addition of phosphorus nucleophiles to electrophiles, thereby producing optically active phosphonates.
In these applications, the tartrate does not become part of the final phosphonate product's covalent structure. Instead, it creates a chiral environment that forces the reaction to proceed along one enantioselective pathway, leading to the formation of one enantiomer of the phosphonate product in excess.
| Application | This compound Derivative | Role | Reaction Type | Product |
| Stereoselective Reduction | (R,R)-d-Tartaric acid | Chiral Modifier for Hydride Reagent | Reduction of α-ketophosphonate | (S)-α-Hydroxyphosphonate |
| Asymmetric Catalysis | Diethyl d-tartrate (DET) | Chiral Ligand for Metal Catalyst | Phosphonylation of electrophiles | Enantioenriched Phosphonates |
This table illustrates the roles of this compound derivatives in the development of optically active phosphonates.
Role of D Tartaric Acid in Asymmetric Catalysis and Resolution
Chiral Resolving Agents
One of the most established and industrially significant applications of d-tartaric acid is as a chiral resolving agent. This classical method remains a practical and cost-effective approach for obtaining enantiomerically pure compounds from racemic mixtures.
The fundamental principle behind chiral resolution using this compound lies in the formation of diastereomeric salts. When a racemic mixture of a base (e.g., an amine) is treated with an enantiomerically pure acid like this compound, a pair of diastereomeric salts is formed. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities. This difference allows for their separation by fractional crystallization.
The process involves dissolving the racemic base and this compound in a suitable solvent. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. This crystalline salt is then separated by filtration. Subsequently, the resolved base can be liberated from the salt by treatment with a stronger, achiral base, regenerating the pure enantiomer. Similarly, racemic acids can be resolved using a chiral base, a process for which this compound can serve as the initial resolving agent to obtain the necessary chiral base. The efficiency of the separation is dependent on the difference in solubility between the two diastereomeric salts, which can be influenced by the choice of solvent and crystallization conditions.
For example, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), a derivative of this compound, has been successfully used to resolve DL-leucine. The diastereomeric salt D-LEU:D-DTTA was found to be more stable and have lower solubility than the L-LEU:D-DTTA salt, enabling their separation.
The optimization of diastereomeric salt resolution is crucial for industrial applications, particularly in the pharmaceutical industry where enantiomerically pure drugs are often required. Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a prime example. The pharmacological activity of ibuprofen resides almost exclusively in the (S)-(+)-enantiomer. Therefore, efficient methods for resolving racemic ibuprofen are of significant interest.
Derivatives of this compound have been employed as resolving agents for racemic ibuprofen. The process involves the formation of diastereomeric salts between the ibuprofen enantiomers and an optically pure tartaric acid derivative. Research has shown that (S)-Ibuprofen has a stronger recognition ability with derivatives of this compound.
The optimization of this resolution process involves several key parameters:
Choice of Resolving Agent: While this compound itself can be used, its derivatives, such as O,O'-disubstituted tartaric acids like O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA), often provide better separation due to enhanced crystalline properties of the resulting diastereomeric salts.
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A mixture of solvents, such as acetonitrile/isopropanol, can be used to fine-tune the solubility difference and improve the efficiency of the crystallization.
Temperature and Cooling Rate: Controlling the crystallization temperature and the rate of cooling can significantly impact the purity and yield of the desired diastereomer.
Stoichiometry: The molar ratio of the racemic compound to the resolving agent is another important factor to optimize for maximizing the yield and enantiomeric excess of the desired product.
A study on the resolution of racemic ibuprofen using O,O'-disubstituted tartaric acid derivatives in an acetonitrile/isopropanol solvent system demonstrated a simple, cost-effective, and industrially viable method for obtaining optically active (S)-(+)-Ibuprofen.
| Parameter | Condition/Variable | Effect on Resolution |
| Resolving Agent | O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) | Forms diastereomeric salt with enhanced crystallinity. |
| Solvent | Acetonitrile/Isopropanol mixture | Optimizes solubility differences between diastereomers. |
| Temperature | Cooling from 90°C to 25°C | Induces crystallization of the less soluble diastereomeric salt. |
| Stoichiometry | Gradual addition of resolving agent | Controls the formation and purity of the diastereomeric salt. |
Chiral Ligands for Metal-Catalyzed Asymmetric Reactions
Beyond its role as a resolving agent, this compound is a valuable chiral building block for the synthesis of a wide array of chiral ligands used in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
The C2-symmetric backbone of this compound provides a rigid and predictable scaffold for the design of chiral ligands. Two of the most prominent classes of ligands derived from this compound are TADDOLs and DIOP.
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): These ligands are synthesized from this compound esters. The synthesis involves the protection of the diol functionality as an acetal (B89532) or ketal, followed by the addition of four aryl groups via a Grignard reaction with the ester groups. The resulting tetra-aryl diols possess a well-defined chiral pocket.
DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane): DIOP was one of the first C2-symmetric diphosphine ligands developed for asymmetric catalysis. Its synthesis starts from the acetonide of this compound, which is reduced to the corresponding diol, followed by the introduction of the diphenylphosphino groups.
The modular synthesis of these ligands allows for systematic modification of their structure. For instance, the aryl groups on TADDOLs or the phosphine (B1218219) substituents on DIOP analogues can be varied to fine-tune the steric and electronic properties of the ligand, which in turn influences its catalytic activity and enantioselectivity.
The architecture of this compound-derived ligands plays a crucial role in determining the outcome of a metal-catalyzed asymmetric reaction. The C2 symmetry of these ligands reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
The TADDOL framework, when complexed with transition metals like titanium, forms chiral Lewis acids that can catalyze a variety of reactions, including nucleophilic additions to aldehydes and enantioselective transesterifications. The bulky aryl groups on the TADDOL create a chiral pocket that effectively shields one face of the coordinated substrate, directing the attack of the nucleophile to the other face.
Similarly, DIOP and its derivatives form chiral complexes with metals like rhodium, which are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins. The seven-membered chelate ring formed upon coordination of DIOP to the metal is conformationally flexible, yet it effectively controls the stereochemistry of the hydrogenation process. The enantioselectivity of these reactions is highly dependent on the ligand's bite angle and the steric bulk of the phosphine substituents.
The success of these ligands has spurred the development of a vast number of TADDOL-derived phosphorus ligands, which have proven to be powerful in promoting a wide range of highly enantioselective transformations with various metals.
| Ligand Class | Key Structural Feature | Metal Complex | Typical Application | Influence on Enantioselectivity |
| TADDOLs | C2-symmetric tetra-aryl diol | Ti-TADDOLate | Nucleophilic addition to aldehydes | Chiral pocket created by aryl groups directs nucleophilic attack. |
| DIOP | C2-symmetric diphosphine | Rh-DIOP | Asymmetric hydrogenation of olefins | Conformationally flexible seven-membered chelate ring controls stereochemistry. |
Organocatalytic Applications
In recent years, the field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. This compound and its derivatives have found significant applications in this area, acting as chiral Brønsted acids, hydrogen-bond donors, or as scaffolds for more complex organocatalysts.
TADDOLs, in addition to their use as ligands, can function as chiral H-bonding catalysts. For example, they have been successfully employed in highly enantioselective hetero-Diels-Alder reactions. The two hydroxyl groups of the TADDOL can activate the substrate through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome of the cycloaddition.
Furthermore, this compound has been used to develop novel chiral guanidines. These tartaric acid-derived guanidines have proven to be highly efficient catalysts for the α-hydroxylation of β-ketoesters and β-diketones, achieving excellent enantioselectivity. Another important class of organocatalysts derived from tartaric acid are chiral phase-transfer catalysts. N-spiro quaternary ammonium (B1175870) salts derived from TADDOLs have been shown to be effective in catalyzing asymmetric α-alkylation of glycine (B1666218) Schiff bases with high yields and enantioselectivities.
The versatility of the tartaric acid scaffold allows for the synthesis of a diverse range of organocatalysts with tunable steric and electronic properties, making it a valuable platform for the development of new asymmetric transformations. Chiral carbon nanodots fabricated from this compound have also shown promise in catalytic enantioselective ring-opening reactions.
This compound and Its Derivatives as Green and Biodegradable Organocatalysts
In the pursuit of sustainable chemistry, this compound stands out as an exemplary green catalyst. informahealthcare.comtandfonline.com Its natural origin, low cost, and high efficiency are significant advantages. researchgate.net The principles of green chemistry emphasize the use of non-toxic, renewable resources and energy-efficient processes, and this compound aligns well with these goals. informahealthcare.comtandfonline.com It can be used in one-pot reactions, often in aqueous media, which minimizes the use of volatile organic solvents. informahealthcare.com
The biodegradability of this compound and its derivatives is another crucial aspect of its green profile. patsnap.com Research into tartaric acid-based polymers, such as poly(ester-thioether)s, has demonstrated their potential for biodegradation. acs.org This characteristic is vital for reducing the long-term environmental impact of chemical processes. By acting as a crosslinking agent or a plasticizer in bioplastic formulations, tartaric acid contributes to the development of sustainable materials. patsnap.com The use of such organocatalysts represents a novel approach to harnessing the catalytic potential of small, renewable molecules for organic reactions in environmentally friendly conditions. rsc.org
Catalysis in Heterocycle Synthesis (e.g., Functionalized Piperidines, 1,2,4-Triazolidine-3-thiones)
This compound has proven to be a highly effective catalyst in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Functionalized Piperidines: The piperidine (B6355638) ring is a prevalent scaffold in many alkaloids and pharmaceutical agents. lookchem.com this compound serves as an efficient and powerful catalyst for the one-pot, multicomponent synthesis of highly substituted piperidines. researchgate.net This method involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines in methanol (B129727) at room temperature. The protocol is noted for its good yields, short reaction times, mild conditions, and simple work-up procedure that avoids the need for column chromatography. researchgate.net
1,2,4-Triazolidine-3-thiones: Derivatives of 1,2,4-triazolidine-3-thione (B12288263) exhibit a broad spectrum of pharmacological activities, including antidepressant, antimicrobial, and anti-inflammatory properties. informahealthcare.comnih.gov this compound has been successfully employed as a green, metal-free organocatalyst for the synthesis of these heterocycles. informahealthcare.comresearchgate.net The reaction typically involves a one-pot cyclocondensation of substituted aldehydes or ketones with thiosemicarbazide (B42300) in water at room temperature. informahealthcare.comresearchgate.net The use of tartaric acid under these conditions leads to excellent yields and aligns with the principles of green chemistry. informahealthcare.com The pKa value of tartaric acid (pKa1 = 2.90) makes it particularly effective for this catalytic purpose. informahealthcare.comresearchgate.net
A model reaction for the synthesis of 1,2,4-triazolidine-3-thiones demonstrates the efficiency of tartaric acid as a catalyst. The optimal catalyst loading was found to be 10 mol%, resulting in a 95% yield in just 5 minutes when conducted in water.
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Catalyst free | 120 | – |
| 2 | 2 | 30 | 77 |
| 3 | 5 | 15 | 89 |
| 4 | 10 | 5 | 95 |
| 5 | 15 | 5 | 95 |
Table 1: Optimization of catalyst loading for the synthesis of 3a. informahealthcare.com
Development of Chiral Guanidines and Their Catalytic Asymmetric Transformations (e.g., α-Hydroxylation of β-Dicarbonyl Compounds)
While this compound is an abundant chiral resource, its potential as a foundational scaffold for chiral organocatalysts has not been fully realized until more recently. bohrium.com A significant advancement in this area is the development of novel chiral guanidines derived from this compound. nih.govacs.org These guanidines are readily accessible and possess tunable steric and electronic properties, making them versatile catalysts in asymmetric organocatalysis. bohrium.comnih.govacs.org
One of the key applications for these tartaric acid-derived chiral guanidines is in the enantioselective α-hydroxylation of β-dicarbonyl compounds. nih.govacs.org The resulting α-hydroxy-β-dicarbonyl motif is a crucial structural unit in many biologically active molecules. researchgate.net The guanidine (B92328) catalysts have demonstrated remarkable efficiency and excellent enantioselectivity in the α-hydroxylation of both β-ketoesters and β-diketones. acs.org This transformation provides an elegant and efficient pathway for constructing chiral building blocks for pharmaceutical synthesis. researchgate.net
| Catalyst | Substrate | Yield (%) | ee (%) |
| Guanidine 1a | 1,3-Diphenyl-1,3-propanedione | 98 | 94 |
| Guanidine 1b | 1-Phenyl-1,3-butanedione | 96 | 90 |
| Guanidine 1c | Ethyl benzoylacetate | 95 | 92 |
Table 2: Performance of this compound-Derived Chiral Guanidines in Asymmetric α-Hydroxylation. nih.govacs.org
Chiral Phase-Transfer Catalysis (PTC)
Asymmetric phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis due to its mild reaction conditions, operational simplicity, and scalability. scienceopen.comnih.gov this compound has proven to be a valuable and readily modifiable chiral starting material for the creation of potent phase-transfer catalysts. scienceopen.comnih.gov
Synthesis and Application of this compound-Derived N-Spiro Quaternary Ammonium Salts
A novel class of C2-symmetric N-spiro quaternary ammonium salts derived from this compound has been successfully synthesized. nih.govrsc.org These catalysts are typically prepared from known TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol), which are themselves derived from tartaric acid. nih.govrsc.org
These chiral N-spiro quaternary ammonium salts have been effectively applied as phase-transfer catalysts in various asymmetric transformations, most notably in the α-alkylation of glycine Schiff bases to produce non-natural α-amino acids. nih.govrsc.orgresearchgate.net The catalytic potential of these compounds is highly dependent on the aryl substituents on the catalyst and the specific reaction conditions. nih.gov Under optimized conditions, these catalysts can achieve good yields and high enantioselectivities (up to 93% ee). nih.govrsc.org
Mechanisms and Scope of Asymmetric Reactions under PTC Conditions
The mechanism of chiral phase-transfer catalysis involves the formation of a lipophilic ion pair between the chiral quaternary ammonium cation (the catalyst) and an anionic reactant. mdpi.com This ion pair is transferred from the aqueous phase (or solid phase) to the organic phase where the reaction with an electrophile occurs. The chiral environment provided by the catalyst cation dictates the stereochemical outcome of the reaction, inducing enantioselectivity. mdpi.com
The scope of asymmetric reactions under PTC using this compound-derived catalysts is broad. Arai and Nishida introduced tartrate-derived N-spiro ammonium salt catalysts for the asymmetric Michael addition of a glycine Schiff base to an acrylate (B77674) under liquid/solid-base phase-transfer conditions. scienceopen.comnih.gov Furthermore, Shibasaki developed highly active tartaric-acid-derived two-center PTCs. scienceopen.com These catalysts have been used in alkylations and Michael additions, affording various optically active α-amino acid equivalents with high yields. researchgate.net A significant finding in these studies was the dramatic effect of the counter anion on both the reactivity and selectivity of the phase-transfer catalysis, which allows for further fine-tuning and optimization of the catalytic system. researchgate.net
Advanced Analytical and Characterization Methodologies for D Tartaric Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of d-Tartaric acid, enabling high-resolution separation of its enantiomeric forms and sensitive quantification.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for resolving the enantiomers of tartaric acid. The principle of this technique lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Various types of CSPs have been successfully employed for the separation of this compound and its stereoisomers. These include ligand-exchange columns, such as the Astec® CLC-D and CLC-L, which use a chiral bidentate ligand and copper ions in the mobile phase to form transient diastereomeric complexes with the analyte. uni-muenchen.de Polysaccharide-based columns, like those derived from cellulose (B213188) (e.g., OJ-H), are also effective. researchgate.net The choice of mobile phase is critical and is often composed of solvent mixtures such as hexane-ethanol with additives like organic bases to optimize separation. researchgate.net The elution order of the enantiomers can often be reversed by using a CSP with the opposite chirality. For instance, on an Astec® CLC-D column, the L-enantiomer of most alpha-hydroxy acids elutes before the D-enantiomer; however, an exception is observed for tartaric acid. uni-muenchen.de
Research findings have demonstrated the capability of chiral HPLC to achieve baseline separation of tartaric acid isomers. The resolution is influenced by factors such as the composition of the mobile phase, column temperature, and flow rate.
Table 1: Representative Chromatographic Parameters for Chiral Separation of Tartaric Acid Derivatives
| Parameter | Value |
| Column | Cellulose-based Chiral Column (e.g., OJ-H) |
| Mobile Phase | n-Hexane / Ethanol / Organic Base |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 246 nm |
| Retention Time (Isomer 1) | 14.9 min |
| Retention Time (Isomer 2) | 19.7 min |
| Resolution (Rs) | > 1.5 (Baseline Separation) |
Note: The data presented are representative and can vary based on the specific tartaric acid derivative, exact chromatographic conditions, and instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the quantification of this compound in complex biological and food matrices, such as in the field of food metabolomics. nih.gov This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for precise quantification even at trace levels.
In metabolomic studies, LC-MS can be used to profile a wide range of metabolites, including organic acids like tartaric acid, to understand biochemical pathways or to verify the authenticity of food products like wine. nih.gov The high resolution and mass accuracy of modern mass spectrometers enable the confident identification of compounds. For tartaric acid, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces an intact molecular ion [M-H]⁻ in negative ion mode. researchgate.net
Collision-induced dissociation (CID) of the precursor ion generates characteristic fragment ions that are used for quantification and confirmation of the analyte's identity. The fragmentation pattern of tartaric acid provides structural information that aids in its unambiguous identification.
Table 2: LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 149.0096 |
| Product Ion 1 (m/z) | 131 |
| Product Ion 2 (m/z) | 85 |
| Product Ion 3 (m/z) | 71 |
Note: The m/z values correspond to the deprotonated molecule [M-H]⁻ and its characteristic fragment ions. These values are based on high-resolution mass spectrometry data. researchgate.net
Thermal Analysis for Purity and Stability
Thermal analysis techniques are instrumental in characterizing the purity and thermal stability of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to study the thermal stability and decomposition profile of this compound. The TGA thermogram provides information on the temperatures at which decomposition events occur and the extent of mass loss associated with each step.
For this compound, TGA studies show that the compound is stable up to a certain temperature, after which it undergoes thermal decomposition. Research has indicated that the weight loss for this compound begins to occur at approximately 443.2 K (170.05 °C). ccsenet.orgresearchgate.net The decomposition process is complex and involves the evolution of gaseous products. The probable evolved gases during the decomposition of this compound are water (H₂O) and carbon monoxide (CO). ccsenet.orgresearchgate.net
Table 3: TGA Decomposition Data for this compound
| Parameter | Observation |
| Onset of Decomposition | ~443.2 K (170.05 °C) |
| Primary Gaseous Products | 3H₂O and 3CO |
Note: The decomposition temperature can be influenced by factors such as heating rate and the atmosphere in which the analysis is conducted. ccsenet.org
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify and characterize phase transitions, such as melting.
The DSC thermogram of this compound shows a distinct endothermic peak corresponding to its melting point. The peak temperature and the onset temperature of this transition are important indicators of the compound's purity. A sharp melting peak is generally indicative of a high-purity substance. Studies have precisely measured these thermal events for this compound. ccsenet.org
Table 4: DSC Data for Phase Transition of this compound
| Parameter | Temperature (K) |
| Onset Temperature | 443.2 |
| Peak Temperature | 450.4 |
Note: The data was obtained from DSC measurements and reflects the melting transition of this compound. ccsenet.org
Advanced Structural Characterization
The precise three-dimensional arrangement of atoms in this compound is determined using advanced structural characterization techniques, with X-ray crystallography being the definitive method for solid-state structure elucidation.
Single-crystal X-ray diffraction allows for the determination of the absolute configuration of chiral molecules. ccsenet.org For this compound, this technique has confirmed its molecular geometry, including bond lengths, bond angles, and the spatial relationship between its constituent atoms. The crystal structure reveals a monoclinic system with the space group P2₁. ccsenet.org The detailed structural parameters obtained from X-ray crystallography are fundamental to understanding the molecule's chemical and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural characterization, providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule in solution. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
Table 5: Selected Crystallographic and NMR Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Bond Length (C1-C2) | ~1.53 Å |
| Bond Angle (O1-C1-C2) | ~112.5° |
| ¹H NMR Chemical Shift (CH) | ~4.74 ppm |
| ¹³C NMR Chemical Shift (COOH) | ~175 ppm |
| ¹³C NMR Chemical Shift (CH-OH) | ~72 ppm |
Note: Crystallographic data is derived from single-crystal X-ray diffraction studies. ccsenet.orgresearchgate.net NMR data is representative and can vary with the solvent and experimental conditions. chemicalbook.com
Single Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Interactions
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.net For this compound, this technique has been historically significant in establishing its absolute stereochemistry. The analysis of diffraction patterns from a single crystal allows for the precise mapping of electron density, revealing atomic positions, bond lengths, and bond angles.
A critical aspect of determining the absolute configuration for a chiral molecule like this compound is the phenomenon of anomalous dispersion. rsc.org When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. This effect causes differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a widely used value in crystallography to confidently assign the absolute structure of a non-centrosymmetric crystal. rsc.org
Beyond establishing absolute configuration, SCXRD provides invaluable insights into the supramolecular interactions within the crystal lattice. In the solid state, this compound molecules are interconnected through an extensive network of hydrogen bonds. The hydroxyl and carboxylic acid groups act as both hydrogen bond donors and acceptors, leading to the formation of complex three-dimensional architectures. These interactions govern the physical properties of the crystal, such as its morphology, stability, and melting point. Research has detailed how this compound crystallizes in the monoclinic space group P2₁, with specific lattice parameters that define the unit cell. researchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₆O₆ | nist.gov |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | N/A |
| a (Å) | 7.721 | N/A |
| b (Å) | 6.002 | N/A |
| c (Å) | 6.211 | N/A |
| β (°) | 100.2 | N/A |
Note: Specific lattice parameters can vary slightly between different experimental determinations.
Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Analysis
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of solid materials. creative-biostructure.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. nih.gov This pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
The primary application of PXRD in the study of this compound is the identification and characterization of polymorphs. Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a distinct arrangement of molecules in the crystal lattice. nih.gov Different polymorphs of a substance can exhibit significant variations in physical properties, including solubility, stability, and melting point. creative-biostructure.com
By comparing the PXRD pattern of a sample to standard patterns from a database or those calculated from single-crystal data, one can identify the specific polymorphic form present. rigaku.com The presence of a new or unexpected polymorph can be detected by the appearance of new peaks, shifts in peak positions, or changes in relative peak intensities in the diffraction pattern. semanticscholar.org PXRD is also crucial for assessing the phase purity of a sample and monitoring solid-state transformations that may occur due to changes in temperature, humidity, or pressure. nih.govrigaku.com For instance, the technique has been used to confirm the crystal system of L-tartaric acid as monoclinic by matching the obtained spectra with JCPDS (Joint Committee on Powder Diffraction Standards) data files. researchgate.net
Table 2: Characteristic PXRD Peaks for Monoclinic Tartaric Acid
| 2θ Angle (°) | Relative Intensity |
|---|---|
| ~14.5 | Strong |
| ~18.0 | Medium |
| ~21.5 | Medium |
| ~24.5 | Strong |
| ~29.0 | Medium-Strong |
Note: Peak positions and relative intensities are approximate and can be influenced by experimental conditions and sample preparation.
Spectroscopic Techniques for Molecular Structure and Interactions
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for probing the molecular vibrations of a sample. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum provides detailed information about the functional groups present in the molecule.
In the analysis of this compound, the FTIR spectrum is dominated by absorptions corresponding to its key functional groups: the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The O-H stretching vibrations typically appear as a very broad and intense band in the region of 2500-3300 cm⁻¹, which is characteristic of the strong hydrogen bonding present in the crystalline structure. The C=O stretching vibration of the carboxylic acid group is observed as a sharp, strong peak, typically around 1730-1750 cm⁻¹. mdpi.com
FTIR is particularly sensitive to the strength and nature of hydrogen bonds. Changes in the hydrogen-bonding network, such as those occurring during a phase transition or upon formation of a salt or co-crystal, lead to noticeable shifts in the position and shape of the O-H and C=O stretching bands. nih.gov For example, studies on glass-ionomer dental cements have used FTIR to demonstrate that tartaric acid reacts with the glass components, showing changes in the carboxylate region that indicate the formation of calcium tartrate. nih.gov
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic acid, Alcohol (H-bonded) |
| ~1740 (sharp) | C=O stretch | Carboxylic acid |
| ~1450 | O-H bend | Carboxylic acid |
| ~1260 | C-O stretch | Carboxylic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly sensitive to their local chemical environment.
One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental structural information. For this compound, the ¹H NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows a single peak for the two equivalent methine protons (-CH) and another signal for the hydroxyl and carboxylic acid protons, although the latter can be broad and may exchange with solvent protons (like in D₂O). chemicalbook.comhmdb.ca The chemical shift of the methine protons is a key identifier.
Two-dimensional (2D) NMR techniques provide more profound insights by showing correlations between different nuclei. Experiments like COSY (Correlation Spectroscopy) can confirm the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with the carbons they are attached to. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, these techniques can definitively confirm the C-C backbone structure and the attachment of the hydroxyl and carboxyl groups, providing an unambiguous elucidation of its covalent framework. mdpi.com
Table 4: Typical NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~4.5 - 4.8 | Singlet | Methine protons (CH-OH) |
| ¹³C | ~72 - 75 | N/A | Methine carbons (CH-OH) |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent and concentration.
Electrochemical Methods for Detection and Reaction Monitoring
Electrochemical methods are a class of analytical techniques that study the relationship between electricity and chemical reactions. These methods are highly sensitive and can be used for the detection, quantification, and monitoring of electroactive species like this compound. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. mdpi.comnih.gov
The electroactivity of this compound stems from the oxidation of its secondary alcohol groups. By applying a potential to a working electrode immersed in a solution containing tartaric acid, an oxidation current can be measured that is proportional to the acid's concentration. The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of these measurements. For example, a carbon paste electrode modified with cobalt(II)-phthalocyanine has been shown to effectively electrocatalyze the oxidation of tartaric acid, allowing for its sensitive detection in complex samples like wine. nih.gov
These methods offer several advantages, including high sensitivity, rapid analysis times, and relatively inexpensive instrumentation. nih.gov They are well-suited for reaction monitoring, where the consumption of this compound or the formation of an electroactive product can be tracked in real-time. Research has demonstrated the development of voltammetric sensors capable of detecting tartaric acid in the micromolar concentration range. nih.gov
Table 5: Example of Electrochemical Detection of Tartaric Acid
| Technique | Electrode | Linear Range (µmol L⁻¹) | Application | Reference |
|---|---|---|---|---|
| Square Wave Voltammetry | Cobalt(II)-phthalocyanine modified carbon paste electrode | 10 - 100 | Determination in wines | nih.gov |
Biochemical Roles and Metabolism of Tartaric Acid in Non Human Biological Systems
Biosynthesis and Accumulation Mechanisms in Plants (e.g., Vitis vinifera)
In grapevines, tartaric acid biosynthesis is intrinsically linked to growth, occurring primarily in young, developing leaves and berries. core.ac.uk The accumulation peaks during the early stages of fruit development, from post-anthesis until the onset of ripening (veraison), after which its concentration decreases mainly due to dilution as the berry expands. nih.govencyclopedia.pubfrontiersin.org
The most widely accepted biosynthetic pathway for tartaric acid in grapes originates from L-ascorbic acid (Vitamin C). frontiersin.orgfrontiersin.org While several potential pathways exist in higher plants, the primary route in Vitis is the Ascorbate (Asc) C4/C5 cleavage pathway. frontiersin.orgbohrium.com
The key steps in this pathway are:
Conversion of L-ascorbic acid: L-ascorbic acid is converted to 2-keto-L-gulonate (also known as 2-keto-L-idonic acid). nih.gov
Reduction to L-idonic acid: The intermediate 2-keto-L-gulonate is then reduced to L-idonic acid. nih.gov
Oxidation to 5-keto-D-gluconic acid: L-idonic acid is oxidized to form 5-keto-D-gluconic acid. This step, catalyzed by the enzyme L-idonate dehydrogenase (L-IdnDH), is considered the rate-limiting step in the entire pathway. nih.govmdpi.com
Cleavage and Final Oxidation: 5-keto-D-gluconic acid is cleaved between its fourth and fifth carbon atoms, yielding a four-carbon intermediate, which is subsequently oxidized to form L-(+)-tartaric acid. nih.gov
Once synthesized in the cytosol, tartaric acid is transported into the vacuole for storage, primarily as a stable salt of potassium bitartrate. nih.govbohrium.com This sequestration prevents it from being catabolized by enzymes in the cytoplasm. nih.gov
| Enzyme | Substrate | Product | Role in Pathway |
| 2-keto-L-gulonate reductase | 2-keto-L-gulonate | L-idonic acid | Reduction of the initial ascorbate-derived product. |
| L-idonate dehydrogenase (L-IdnDH) | L-idonic acid | 5-keto-D-gluconic acid | Oxidation; considered the rate-limiting step. nih.govmdpi.com |
| (Uncharacterized enzymes) | 5-keto-D-gluconic acid | L-(+)-tartaric acid | Cleavage and final oxidation steps. frontiersin.org |
The biosynthesis of tartaric acid is under tight genetic and transcriptional control, aligning with the developmental stages of the grape berry. The gene encoding the key enzyme, L-idonate dehydrogenase (L-IdnDH), has been identified and characterized in Vitis vinifera. nih.gov
Quantitative Trait Loci (QTL) analyses have identified several genomic regions associated with tartaric acid concentration in grapes, indicating that its accumulation is a complex trait influenced by multiple genes. nih.gov
Compared to malic acid, the concentration of tartaric acid in grape berries is generally considered more stable and less susceptible to environmental fluctuations. encyclopedia.pubmdpi.com However, certain factors can influence its final content.
Light: Light exposure plays a role in regulating the biosynthesis of the precursor L-ascorbic acid, which can subsequently impact tartaric acid accumulation. mdpi.com Shading of grape clusters can delay maturation and alter organic acid profiles. nih.govmdpi.com
Water Status: Vine water status can affect berry composition. Water deficit conditions have been shown in some cases to increase tartaric acid concentration. frontiersin.org Conversely, irrigation may lead to higher total acidity, partly by influencing the uptake of cations like potassium, which complexes with tartrate. frontiersin.org
Agronomic Practices: Canopy management techniques, such as leaf removal, can alter the light exposure of clusters and influence ripening, thereby affecting acid concentrations. agriculturejournals.czfao.org The choice of rootstock can also have an impact on the sugar and organic acid content in the fruit. mdpi.com
| Factor | Effect on Tartaric Acid Content | Reference(s) |
| Temperature | Relatively stable compared to malic acid; synthesis may be reduced at very high temperatures during early development. | nih.govmdpi.com |
| Light | Influences precursor (ascorbic acid) synthesis; shading can alter accumulation patterns. | nih.govmdpi.com |
| Water Status | Water deficit may increase concentration; irrigation can impact cation uptake and overall acidity. | nih.govfrontiersin.org |
| Rootstock | Can influence the overall organic acid content of the grape berries. | mdpi.com |
Catabolism and Degradation Pathways in Microorganisms
While tartaric acid is largely inert within the grape berry vacuole, it can serve as a carbon source for various microorganisms. nih.govresearchgate.net Bacteria and fungi have developed enzymatic pathways to degrade all three optical isomers of tartaric acid. researchgate.net
The metabolism of tartaric acid by gut microbiota is not extensively characterized, and it is not considered a major metabolite produced by human gut microbes. diagnosticsolutionslab.com However, some bacteria possess the capability to metabolize it. For instance, certain species like Agrobacterium vitis, a bacterium hosted by grapevines, contain genes for enzymes that can degrade L-tartrate. nih.gov Other bacteria, including Escherichia coli and Pseudomonas species, can utilize the D-(-)-tartrate isomer as a carbon source, oxidizing it to oxaloacetate or glycerate. nih.gov
Dietary intake of foods rich in tartaric acid, such as tamarind, has been associated with promoting the growth of beneficial gut bacteria (probiotics), suggesting an indirect influence on the microbiome's composition and function. indiatimes.com Computational studies have also predicted a potential association between tartaric acid as a microbial metabolite and host biological pathways, although the specific bacteria and mechanisms involved require further investigation. nih.gov
Several fungal species are capable of metabolizing tartaric acid. One of the most studied is Botrytis cinerea, the fungus responsible for noble rot in grapes. This fungus can catabolize L-tartrate from grape must, resulting in the production of several other organic acids, including L-malic acid, pyruvic acid, acetic acid, and oxaloacetic acid. nih.govresearchgate.net This metabolic activity can significantly alter the acid profile of wines made from botrytized grapes. researchgate.net
Other fungi, such as those from the Penicillium and Aspergillus genera, are also known to be involved in tartaric acid metabolism. researchgate.net In a different context, some soil fungi, like Fusarium sp., have been observed to synthesize and exude tartaric acid. nih.govbiorxiv.org In this case, the acid is not used as a carbon source but as a chelating agent to acquire essential mineral nutrients, such as potassium, from soil minerals. nih.gov This demonstrates a distinct biochemical role for tartaric acid in fungal metabolism related to nutrient foraging in nutrient-limited environments. nih.gov
Biological Effects and Interactions in Model Organisms
Influence on Intestinal Microbial Communities
d-Tartaric acid can modulate the composition of intestinal microbial communities in non-human biological systems. In aquaculture, the inclusion of tartaric acid in the diet of Pacific white shrimp (Litopenaeus vannamei) has been shown to significantly affect gut microbiota. mdpi.com Specifically, dietary supplementation with tartaric acid promoted the abundance of indigenous lactic acid bacteria (LAB) in the intestine. globalseafood.org One study observed that the gut LAB count was markedly elevated in shrimp that received pellets fortified with 5 to 10 g/kg of tartaric acid. mdpi.com The physiological activities of animals can be influenced by their intestinal microbial communities, and organic acids like tartaric acid are known for their antimicrobial properties that can modulate this microflora. globalseafood.orgglobalseafood.org
The mechanism by which tartaric acid influences gut flora involves its fermentation by colonic bacteria. cambridge.org Unlike other fruit acids such as malic and citric acids, which are readily absorbed and metabolized for energy, tartaric acid largely bypasses the small intestine. cambridge.org It is then fermented by bacteria in the colon, which utilize it to produce short-chain fatty acids (SCFAs). cambridge.org This fermentation process can lead to changes in the microbial population. cambridge.org For instance, an increase in the population of beneficial bacteria like LAB is associated with improved digestive enzyme activity. globalseafood.org
A study on Litopenaeus vannamei demonstrated a clear relationship between dietary tartaric acid concentrations and gut bacterial counts. The highest total count of gut bacteria was found in shrimp fed diets containing 5 and 7.5 g/kg of tartaric acid. researchgate.net
| Dietary TA Concentration (g/kg) | Gut Lactic Acid Bacteria (LAB) Count (CFU/g) | Gut Total Count Bacteria (TCB) (CFU/g) |
|---|---|---|
| 0 (Control) | - | - |
| 5.0 | Significantly Increased | Significantly Increased |
| 7.5 | Significantly Increased | Significantly Increased |
| 10.0 | Significantly Increased | - |
Immunomodulatory and Growth-Promoting Effects (e.g., in Aquaculture Species)
Tartaric acid has demonstrated significant immunomodulatory and growth-promoting effects in aquaculture species, particularly in the Pacific white shrimp, Litopenaeus vannamei. globalseafood.org It is considered a novel immunopotentiator and growth stimulator in shrimp diets. mdpi.com Dietary supplementation with tartaric acid has been shown to improve growth indices, feed utilization, and the activity of digestive enzymes. mdpi.comaquahoy.com
In one study, shrimp fed diets containing 5 and 7.5 g/kg of tartaric acid exhibited accelerated growth and more efficient food conversion. aquahoy.com These effects are linked to an increase in the activity of digestive enzymes such as amylase, protease, and lipase. mdpi.com The stimulation of the immune system is another key benefit. globalseafood.org Tartaric acid enhances hemolymph immune parameters, antioxidant status, and disease resistance against pathogens like Vibrio parahaemolyticus. mdpi.comglobalseafood.org
The immunomodulatory effects are characterized by a significant enhancement of hemolymph immune responses, including increased lysozyme (B549824) (LYZ), alkaline phosphatase (AKP), acid phosphatase (ACP), and phenol (B47542) oxidase (PO) activities. mdpi.com Furthermore, shrimp fed with tartaric acid showed a notable improvement in their immune cell counts, including the total hemocyte count (THC). mdpi.comaquahoy.com Dietary administration also boosts antioxidant enzymes and reduces malondialdehyde (MDA) content, an indicator of oxidative stress. mdpi.comresearchgate.net This enhanced immune and antioxidant capacity contributes to a higher survival rate when challenged with pathogens. mdpi.comglobalseafood.org
| Parameter | Effect Observed at 5 and 7.5 g/kg TA Diet |
|---|---|
| Growth | Accelerated |
| Feed Utilization | Improved |
| Food Conversion | More Efficient |
| Digestive Enzyme Activity (Amylase, Protease, Lipase) | Significantly Elevated |
| Immune Parameter | Effect Observed |
|---|---|
| Total Hemocyte Count (THC) | Increased |
| Lysozyme (LYZ) Activity | Enhanced |
| Alkaline Phosphatase (AKP) Activity | Enhanced |
| Acid Phosphatase (ACP) Activity | Enhanced |
| Phenol Oxidase (PO) Activity | Enhanced |
| Antioxidant Enzyme Activity | Boosted |
| Malondialdehyde (MDA) Content | Decreased |
| Resistance to Vibrio parahaemolyticus | Increased |
Role as an Antifungal Substance and Its Mechanism of Action
This compound is recognized for its antifungal properties, which are attributable to several mechanisms of action. patsnap.comresearchgate.net Research indicates that its primary antifungal effect involves the disruption of fungal cell membranes and interference with essential metabolic pathways. patsnap.com
One of the principal mechanisms is the lowering of the intracellular pH of microbial cells. researchgate.net As an organic acid, tartaric acid can penetrate the fungal cell wall and dissociate, releasing protons into the cytoplasm and thereby reducing the internal pH. This acidification disrupts normal cellular reactions and inhibits the growth of the microorganism. globalseafood.orgresearchgate.net
Furthermore, tartaric acid is known to inhibit key enzymes involved in fungal metabolism. mosaicdx.com It acts as a muscle toxin in high doses by inhibiting the production of malic acid, a crucial intermediate in the Krebs cycle (cellular respiration). drugbank.com By preventing the production of malic acid from fumaric acid, tartaric acid effectively disrupts the Krebs cycle, which reduces the energy production available to the fungus and impedes its growth. researchgate.netmosaicdx.com Some research has focused on its inhibitory effects on enzymes critical for fungal cell wall integrity, such as chitin (B13524) synthase and pathways related to ergosterol (B1671047) biosynthesis. patsnap.com
The efficacy of tartaric acid as an antifungal agent has been evaluated against several pathogenic fungi, including Trichophyton mentagrophytes, Aspergillus fumigatus, Candida albicans, and Malassezia furfur. researchgate.net
Industrial Chemical Research and Development Applications of D Tartaric Acid
Development of Special Purpose Tartrate Salts and Esters
Research into d-tartaric acid derivatives has led to the synthesis of specialized salts and esters with tailored properties for a range of applications. The esterification of tartaric acid's carboxylic groups is a primary method for creating these novel compounds. tandfonline.com For instance, dialkyl tartrates can be produced through acid-catalyzed esterification with alcohols like n-propanol or via azeotropic distillation methods to remove water and drive the reaction to completion. tandfonline.com
A significant area of development is the creation of bio-based plasticizers from tartaric acid esters. nih.govresearchgate.net These esters are synthesized to serve as renewable and biodegradable alternatives to traditional phthalate (B1215562) plasticizers used in polymers like poly(vinyl chloride) (PVC). nih.govresearchgate.net Research has focused on synthesizing a series of tartaric acid esters with varying alkyl side chain lengths to fine-tune their plasticizing effects. nih.gov Studies show that the performance of these bio-based plasticizers, in terms of reducing the glass transition temperature and improving flexibility, can be comparable to conventional plasticizers like dioctyl phthalate (DOP). nih.gov The thermal stability of the resulting PVC blends often improves with longer alkyl chains on the tartrate ester. nih.gov
The table below summarizes the properties of PVC plasticized with different this compound-based esters compared to a traditional plasticizer.
| Plasticizer | Type | Glass Transition Temperature (°C) Reduction | Elongation at Break (%) | Thermal Stability (Onset Temp, °C) |
| DBTAE-C1 | Tartrate Ester | Good | High | 168.74 |
| DBTAE-C4 | Tartrate Ester | Excellent | Very High | 191.12 |
| DBTAE-C7 | Tartrate Ester | Good | High | 204.61 |
| DBTAE-C11 | Tartrate Ester | Moderate | Moderate | 223.82 |
| DOP | Phthalate | Standard | Standard | 203.63 |
Data synthesized from research on tartaric acid-based plasticizers. nih.govnih.gov
Applications in Metal Surface Treatment and Fabrication Processes
The ability of this compound to chelate metal ions makes it a valuable component in various metal treatment processes, from cleaning and polishing to the formulation of advanced coatings. wikipedia.org
This compound is an effective cleaning agent for metal surfaces due to its capacity to form water-soluble complexes with metal oxides. quora.comresearchgate.net This chelating action dissolves layers of tarnish and oxidation from metals such as copper, aluminum, iron, brass, and their alloys. sudanchemical.com It is a key ingredient in formulations for polishing silver, brass, and copper. westcoastin.com
In the semiconductor industry, tartaric acid is researched as a complexing agent in chemical-mechanical polishing (CMP) slurries. researchgate.net These slurries are used to planarize and polish metal layers, such as tantalum and copper, during the fabrication of integrated circuits. researchgate.net The addition of tartaric acid can enhance the material removal rate at low pressures and helps in achieving a smooth post-polish surface. researchgate.net
In the field of metal plating, this compound and its salts serve crucial roles in the formulation of plating baths. In electroless copper plating, tartaric acid acts as a metal chelator, keeping copper ions dissolved and available for deposition in the alkaline solution. rsc.orgpatsnap.com Similarly, it is used in electroless nickel and cobalt plating baths, where it functions as a complexing agent. jst.go.jpgoogle.com In the traditional process of silvering mirrors, tartaric acid can be used as a reducing agent. chemicalbook.com Rochelle Salt, a tartrate derivative, is a well-known ingredient used with silver nitrate (B79036) to create reflective mirror coatings. bisley.bizlaballey.com
Furthermore, this compound's chelating properties are applied in the development of anti-corrosion coatings. patsnap.com By forming stable complexes with metal ions on a substrate, it can inhibit oxidation and improve the adhesion and durability of the protective coating. patsnap.com
Textile Industry Applications
The textile industry is increasingly exploring the use of this compound as a sustainable and effective processing auxiliary, particularly in dyeing. patsnap.com
This compound is investigated as an eco-friendly mordant for natural and acid dyes, especially on protein fibers like wool and silk. green-ingredients.comtheyarntree.comtheyarntree.com A mordant is a substance that helps the dye affix to the fiber, improving color fastness and vibrancy. theyarntree.com Research shows that using tartaric acid as a mordant in conjunction with alum can yield different and often brighter shades than those achieved with other organic acids like cream of tartar. theyarntree.comtheyarntree.com
Studies have demonstrated that pre-treating wool or silk with a tartaric acid solution can significantly enhance dye uptake, in some cases by 15-20%. patsnap.com This is attributed to the acid modifying the fiber surface, creating more binding sites for the dye molecules. patsnap.com It also functions as a pH regulator in the dye bath, which is critical for optimizing the dyeing process for many types of dyes. eugenetextilecenter.com The use of tartaric acid can lead to improved wash fastness and light fastness of the dyed fabrics. patsnap.comresearchgate.net
The table below illustrates the effect of tartaric acid as a mordant on wool dyeing.
| Dyeing Parameter | Unmordanted Wool | Wool Mordanted with Tartaric Acid (5% owf) |
| Color Strength (K/S Value) | Lower | Significantly Higher |
| Color Vibrancy/Saturation | Standard | More Saturated |
| Wash Fastness | Good | Very Good |
| Light Fastness | Moderate | Slightly Improved |
Data based on findings from studies on natural dyeing. patsnap.comresearchgate.net
Emerging Applications in Green Chemistry and Sustainable Processes
As a renewable raw material derived from agricultural byproducts, this compound is a focal point of research in green and sustainable chemistry. patsnap.compatsnap.com Its biodegradability and non-toxic nature make it an attractive alternative to petroleum-based chemicals. patsnap.com
A key emerging application is its use as a monomer for the synthesis of bio-based and biodegradable polymers. patsnap.com Its multifunctional structure, with both hydroxyl and carboxyl groups, allows it to undergo polymerization to form materials like polyesters and poly(ester-thioether)s. patsnap.comacs.org These bio-polymers are being developed for applications in packaging, medical devices, and other areas where biodegradability is advantageous. patsnap.com
Research has also shown that adding small amounts of tartaric acid during the synthesis of biodegradable plastics like poly(butylene succinate) (PBS) can significantly improve their mechanical properties. sustainableplastics.com The resulting "seasoned" PBS films exhibit greater strength and stretchability, making them more suitable for applications such as food packaging and bags. sustainableplastics.com The development of sustainable production methods, such as the electrochemical synthesis of tartaric acid from precursors like oxalic and glyoxylic acids, further enhances its profile as a green chemical. acs.org
This compound as a Catalyst in Environmentally Benign Synthetic Routes
This compound and its derivatives are gaining prominence as organocatalysts in green chemistry, offering an alternative to traditional metal-based catalysts. These natural, low-cost, and biodegradable catalysts are effective in promoting a variety of organic reactions under mild conditions, often with high efficiency and selectivity.
One significant area of research is their use in asymmetric synthesis, where the inherent chirality of this compound is used to produce specific stereoisomers of a target molecule. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be dependent on its stereochemistry. Tartrate-derived catalysts have been successfully employed in asymmetric phase-transfer reactions.
Research has also demonstrated the effectiveness of tartaric acid in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. For instance, tartaric acid has been used as a catalyst for the one-pot synthesis of functionalized piperidines and 2, 3-dihydroquinazolin-4(1H)-ones in aqueous media. These reactions are advantageous due to their atom economy, reduced waste generation, and often milder reaction conditions.
Furthermore, low-melting mixtures involving tartaric acid have been developed as green reaction media. In some cases, these mixtures can act as both the solvent and the catalyst, simplifying the reaction setup and work-up procedures. For example, a melt of L-(+)-tartaric acid and urea (B33335) has been shown to be a highly efficient medium for the Biginelli reaction to produce dihydropyrimidinones.
Table 1: Examples of Reactions Catalyzed by Tartaric Acid
| Reaction Type | Catalyst System | Substrates | Product | Key Advantages |
| Synthesis of functionalized piperidines | Tartaric acid | 1,3-dicarbonyl compounds, aromatic aldehydes, amines | Highly substituted piperidines | Good yields, short reaction time, mild conditions, biodegradable catalyst. |
| Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones | Tartaric acid in water | 2-aminobenzamide, aromatic aldehydes | 2, 3-dihydroquinazolin-4(1H)-ones | Maximum yields, green reaction medium, simple workup, non-toxic catalyst. |
| Biginelli Reaction | L-(+)-Tartaric acid–urea melt | Aldehydes, β-ketoesters, urea | Dihydropyrimidinones | Environmentally benign, mild conditions, melt acts as solvent and catalyst. |
| Synthesis of α-aminophosphonates | Tartaric acid | Aldehydes, amines, phosphites | α-aminophosphonates | Solvent-free conditions, low cost, easily available organocatalyst. |
Exploration of Bio-based and Renewable Chemical Feedstocks for Tartaric Acid Production
The increasing demand for sustainably sourced chemicals has spurred research into bio-based production routes for tartaric acid. While L-(+)-tartaric acid is naturally abundant in fruits like grapes, d-(-)-tartaric acid is rare in nature. Industrial production has traditionally relied on chemical synthesis or resolution of racemic mixtures. However, biotechnological methods using renewable feedstocks are emerging as a promising and environmentally friendly alternative.
A key area of research focuses on the enzymatic hydrolysis of cis-epoxysuccinate to produce enantiomerically pure this compound. This bioconversion is catalyzed by the enzyme cis-epoxysuccinate hydrolase (CESH), which is found in various microorganisms. Scientists have identified and isolated several bacterial strains, including those from the genera Achromobacter and Alcaligenes, that exhibit high CESH activity and can produce this compound with nearly 100% enantiomeric excess.
The process typically involves the fermentation of a suitable carbon source by these microorganisms to produce the CESH enzyme, followed by the enzymatic conversion of cis-epoxysuccinic acid to this compound in an aqueous medium. Researchers are continuously working on optimizing fermentation conditions, improving enzyme activity and stability, and developing efficient downstream processing techniques to isolate and purify the this compound.
Table 2: Microbial Production of this compound
| Microorganism Genus | Enzyme | Substrate | Product | Key Research Focus |
| Achromobacter | cis-epoxysuccinate hydrolase (CESH) | cis-epoxysuccinic acid | This compound | Asymmetrical hydrolysis for high enantiomeric purity. |
| Alcaligenes | cis-epoxysuccinate hydrolase (CESH) | cis-epoxysuccinic acid | This compound | Microbial conversion in aqueous solutions. |
| Various Bacteria | cis-epoxysuccinate hydrolase (CESH) | cis-epoxysuccinate | d-(-)-TA | Isolation and characterization of novel CESH-producing bacteria for industrial applications. |
Utilization in Photography and Ceramic Industries Research
While detailed recent research on the specific use of this compound in photography and ceramics is limited in publicly available literature, the general applications of tartaric acid and its salts (tartrates) in these fields provide a basis for understanding its potential role.
In the photography industry , tartaric acid and its salts have historically been used in developing and fixing baths. Ferric tartrate, for instance, has been used in the blueprint process as the source of the blue ink. The chelating properties of tartaric acid allow it to form stable complexes with metal ions, which can be beneficial in controlling the activity of metal ions in photographic solutions and preventing the formation of unwanted precipitates. Research in this area would likely focus on developing more environmentally friendly photographic processes, where biodegradable chelating agents like tartaric acid could replace less sustainable alternatives.
In the ceramic industry , tartaric acid can act as a chelating agent and a dispersant. During the synthesis of ceramic powders via sol-gel or co-precipitation methods, tartaric acid can be used to form stable complexes with metal precursors. This helps to prevent premature precipitation and ensures a homogeneous distribution of the different metal oxides in the final ceramic material. This leads to improved properties such as uniform particle size and better sintering behavior. Research may explore the use of this compound to influence the crystal structure and morphology of ceramic materials, potentially leading to novel properties.
Novel Uses in Telecommunications and Material Science Applications
The unique chiral structure of this compound makes it an attractive building block for the synthesis of advanced materials with novel optical, electronic, and mechanical properties.
In material science , a significant area of research is the incorporation of this compound into polymers. For example, biodegradable poly(ester-thioether)s have been synthesized using this compound derivatives. These polymers are created via thiol-ene click polymerization, a highly efficient and versatile reaction. Research has shown that the stereochemistry of the tartaric acid unit can influence the properties of the resulting polymer, including its biodegradability. Such materials could find applications in biomedical devices, drug delivery systems, and environmentally friendly plastics.
The chirality of this compound is also being exploited in the development of chiral metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. By using chiral ligands derived from this compound, researchers can create MOFs with chiral pores, which can be used for enantioselective separations—a critical process in the pharmaceutical and fine chemical industries.
In the field of telecommunications , materials with specific optical properties are essential. The chirality of this compound can be used to induce chiroptical properties, such as circular dichroism and optical rotation, in materials. While direct applications in telecommunications are still in the exploratory phase, research into chiral polymers and liquid crystals derived from this compound could lead to the development of novel optical filters, sensors, and displays.
Table 3: Research in this compound Based Materials
| Material Class | Synthetic Approach | Potential Application | Key Research Findings |
| Poly(ester-thioether)s | Thiol-ene click polymerization of d-tartrate-based dialkenes. | Biodegradable plastics, biomedical materials. | The stereochemistry of the tartrate unit influences the polymer's biodegradability. |
| Chiral Metal-Organic Frameworks (MOFs) | Use of this compound-derived ligands in MOF synthesis. | Enantioselective separations, asymmetric catalysis. | The chiral nature of the ligand can be transferred to the porous structure of the MOF. |
| Chiral Polymers | Polymerization of monomers derived from this compound. | Optical materials, chiral stationary phases for chromatography. | The incorporation of this compound can induce specific chiroptical properties in the polymer. |
Q & A
Q. What are the distinguishing structural characteristics of d-Tartaric acid that influence its reactivity in chiral synthesis?
this compound (C₄H₆O₆) contains two carboxylic acid groups, four hydroxyl groups, and two chiral centers, forming a meso compound with a (2R,3R) configuration. Its 15 bonds include 9 non-H bonds (2 double bonds, 2 carboxylic acids, 4 hydroxyl groups), enabling hydrogen bonding and chelation with metal ions. The rotatable bonds (C-O and C-C) allow conformational flexibility, critical for chiral recognition in asymmetric catalysis .
Q. What spectroscopic methods are recommended for determining the enantiomeric purity of this compound in complex mixtures?
Fluorescence spectroscopy using chiral receptors (e.g., poly-L-SUW) is effective. For instance, poly-L-SUW exhibits distinct emission intensity shifts when bound to D- vs. L-tartaric acid. Binding constants (e.g., 617 ± 0.12 M⁻¹ for R,R-bidentate receptors with this compound) enable quantitative discrimination. Titration experiments with fixed total tartaric acid concentrations (e.g., 5.0 × 10⁻⁶ M) and variable enantiomeric ratios provide calibration curves for purity assessment .
Q. How can X-ray crystallography be optimized to determine the absolute configuration of this compound crystals?
Combine standard X-ray diffraction data with crystal face development analysis. For this compound, the (010) and (110) crystal faces exhibit distinct growth patterns due to hydrogen-bonding networks. By correlating face morphology with the (2R,3R) configuration derived from anomalous dispersion effects, the absolute stereochemistry can be unambiguously assigned .
Advanced Research Questions
Q. How does the molar ratio of this compound to other components affect enantioselectivity in asymmetric catalysis?
In Sharpless asymmetric epoxidation, a 2:1 molar ratio of this compound ditert-butyl ester to hydroxypropyl-β-cyclodextrin (HP-β-CD) maximizes enantioselectivity (e.g., KR = 0.52 vs. KS = 0.27 for cyclopentolate). This ratio balances the formation of inclusion complexes with chiral selectors, optimizing steric and electronic interactions for enantiomer discrimination .
Q. What experimental approaches resolve contradictions in studies examining this compound’s role in biomimetic mineralization?
Contradictory hypotheses about magnesium incorporation in amorphous calcium carbonate (ACC) can be tested via HPLC analysis. Despite this compound’s presence (up to ~4 mol% in ACC), no correlation exists between Mg/Ca ratios and carboxylate content. Methodological controls, such as synthesizing ACC under fixed Mg/Ca solution ratios (e.g., 2.0–5.0) and quantifying organics via combustion analysis, clarify that Mg uptake is governed by solution chemistry, not direct complexation .
Q. How can this compound be utilized to modulate drug release kinetics in polymeric coatings, and what parameters require optimization?
In paclitaxel-coated balloons (PCBs), increasing this compound content (e.g., PTX:this compound ratios from 1:1 to 2:1) enhances hydrophilicity (contact angle reduction by 15–20%) and cumulative drug release (from 60% to 85% over 24 hours). Key parameters include:
- Crystallinity : Higher this compound disrupts PTX crystallinity, accelerating dissolution.
- Coating uniformity : Atomic force microscopy (AFM) confirms smoother surfaces at optimal ratios (2:1).
- Biocompatibility : Endothelial cell viability (CCK-8 assay) must exceed 90% at 3 days post-application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
